molecular formula C8H8O2S B1334970 p-(Methylsulphinyl)benzaldehyde CAS No. 37794-15-3

p-(Methylsulphinyl)benzaldehyde

Cat. No.: B1334970
CAS No.: 37794-15-3
M. Wt: 168.21 g/mol
InChI Key: NZJSGBXNOJOCJI-UHFFFAOYSA-N
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Description

p-(Methylsulphinyl)benzaldehyde is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Compounds with similar structures, such as 4-(Methylsulfonyl)benzaldehyde, are known to be important precursors in the synthesis of antibiotic agents like thiamphenicol and florfenicol . The sulphinyl group in this compound may offer distinct reactivity compared to its sulfonyl analogue, particularly in oxidation reactions and as a building block for designing novel molecules. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant scientific literature for specific application data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfinylbenzaldehyde
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InChI

InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZJSGBXNOJOCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60958836
Record name 4-(Methanesulfinyl)benzaldehyde
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Molecular Weight

168.21 g/mol
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CAS No.

37794-15-3
Record name 4-(Methylsulfinyl)benzaldehyde
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Record name p-(Methylsulphinyl)benzaldehyde
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Record name 4-(Methanesulfinyl)benzaldehyde
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Record name p-(methylsulphinyl)benzaldehyde
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Foundational & Exploratory

p-(Methylsulphinyl)benzaldehyde chemical properties

[1]

Executive Summary

This compound (CAS: 37794-15-3 ) is an organosulfur aldehyde characterized by a chiral sulfoxide moiety and a reactive formyl group.[][2] It serves as the electrophilic partner in Knoevenagel condensations, most notably in the industrial synthesis of Sulindac , where it introduces the benzylidene pharmacophore.

For researchers, the primary challenge with this molecule is chemoselectivity : the sulfoxide group is an intermediate oxidation state. It is prone to reduction (to sulfide) or over-oxidation (to sulfone) under non-optimized conditions.[3] This guide details the protocols required to synthesize, isolate, and utilize this compound with high fidelity.

Physicochemical Profile

The physical properties of the sulfoxide differ significantly from its sulfide precursor and sulfone over-oxidation product. Accurate identification relies on these distinctions.

PropertyDataContext
IUPAC Name 4-(Methylsulfinyl)benzaldehyde
CAS Number 37794-15-3Distinct from Sulfide (3446-89-7) and Sulfone (5398-77-6)
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Physical State White to off-white solidSulfide is a liquid; Sulfone is a high-melting solid (160–164°C)
Boiling Point ~348.7°C (Predicted)Decomposes at high heat; vacuum distillation recommended
Solubility DMSO, DMF, Methanol, ChloroformPoor solubility in water and non-polar alkanes (Hexane)
Chirality Racemic (S=O center)Typically used as a racemate in Sulindac synthesis

Synthetic Pathways & Protocol Optimization

The synthesis of this compound is a classic study in controlled oxidation . The objective is to arrest oxidation at the sulfoxide stage (


Core Synthesis Logic

The precursor, 4-(methylthio)benzaldehyde , is oxidized using electrophilic oxygen sources.

  • Reagent A (Standard): Hydrogen Peroxide (

    
    ) in Glacial Acetic Acid.[3]
    
  • Reagent B (High Selectivity): Sodium Periodate (

    
    ) in aqueous methanol.
    
Experimental Protocol: Selective Oxidation

This protocol utilizes

Reagents:

  • 4-(Methylthio)benzaldehyde (1.0 eq)[4]

  • Sodium Periodate (

    
    , 1.05 eq)
    
  • Solvent: Methanol:Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 4-(methylthio)benzaldehyde in Methanol/Water at 0°C.

  • Addition: Add

    
     dropwise as an aqueous solution over 30 minutes. Crucial: Maintain temperature <5°C to prevent over-oxidation.
    
  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (SiO₂, EtOAc/Hexane). The sulfoxide is significantly more polar (

    
     ~0.2) than the sulfide (
    
    
    ~0.7).
  • Quenching: Filter off the precipitated sodium iodate (

    
    ) byproduct.
    
  • Extraction: Extract the filtrate with Dichloromethane (DCM). Wash organic layer with brine.

  • Purification: Recrystallize from EtOAc/Hexane if necessary to remove trace sulfone.

Reaction Engineering: The Sulindac Route

The primary application of this molecule is the Knoevenagel Condensation with an indene acetic acid derivative. This reaction highlights the stability of the sulfoxide group under basic condensation conditions.

Mechanism Visualization

The following diagram illustrates the convergence of the aldehyde with the active methylene of the indene core.

SulindacSynthesiscluster_conditionsReaction ConditionsAldehydep-(Methylsulphinyl)benzaldehyde(Electrophile)IntermediateAldol-likeIntermediateAldehyde->Intermediate Nucleophilic Attack Indene5-Fluoro-2-methyl-3-indenylacetic acid(Nucleophile)Indene->Intermediate Deprotonation BaseBase Catalyst(Piperidine/NaOMe)Base->IntermediateSulindacSulindac(E/Z Mixture)Intermediate->Sulindac Dehydration (-H2O) Reflux (MeOH/Toluene)Reflux (MeOH/Toluene)Acidic WorkupAcidic WorkupReflux (MeOH/Toluene)->Acidic Workup

Caption: Schematic of the Knoevenagel condensation pathway forming the benzylidene-indene scaffold of Sulindac.

Analytical Fingerprint (Quality Control)

Distinguishing the sulfoxide from the sulfide and sulfone is critical. Use the following spectroscopic markers for validation.

TechniqueMarkerValue (Approx.)Interpretation
¹H NMR S-CH₃ 2.70 – 2.82 ppm (s) Diagnostic shift. Sulfide is ~2.50 ppm; Sulfone is ~3.05 ppm.
¹H NMR CHO 10.0 – 10.1 ppm (s)Confirms integrity of aldehyde group.
IR S=O Stretch 1040 – 1060 cm⁻¹ Strong, broad band characteristic of sulfoxides.
IR C=O Stretch ~1700 cm⁻¹Typical conjugated aldehyde carbonyl.[5]
Mass Spec [M+H]⁺ 169.03 m/zConfirm molecular ion.

Troubleshooting Tip: If the methyl peak in NMR appears as a doublet or multiple singlets around 2.7–3.1 ppm, the sample is likely a mixture of oxidation states.

Safety & Handling (GHS Standards)

While specific toxicological data for the sulfoxide is less abundant than for the sulfide, it should be handled with standard precautions for aromatic aldehydes and organosulfur compounds.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    ) at 2–8°C. Sulfoxides are generally stable but can disproportionate or reduce upon prolonged exposure to light and moisture.
  • Odor: Unlike the sulfide precursor (which has a potent stench), the pure sulfoxide is relatively odorless. A strong "rotten cabbage" smell indicates sulfide contamination.

References

  • Synthesis & Properties: Rivett, D. E., Rosevear, J., & Wilshire, J. F. K. (1979).[6] The preparation and spectral properties of some monosubstituted 4-(methylsulfonyl)benzaldehydes.

  • Oxidation Protocol: Khodaei, M. M., et al. (2008). Efficient and Selective Oxidation of Sulfides to Sulfoxides.

  • Sulindac Application: Duggan, D. E., et al. (1977). The metabolism of Sulindac.

  • Crystal Structure Data: Qian, S. S., & Cui, H. Y. (2009).[6] 4-(Methylsulfonyl)benzaldehyde.[][2][7][6][8][9] (Comparison data for sulfone).

An In-Depth Technical Guide to the Synthesis of p-(Methylsulphinyl)benzaldehyde from 4-(Methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of p-(methylsulphinyl)benzaldehyde from 4-(methylthio)benzaldehyde, a key transformation in the development of various biologically active compounds. As the role of sulfoxides in medicinal chemistry continues to expand, a thorough understanding of their synthesis is paramount. This document offers detailed experimental protocols, mechanistic insights, and practical guidance for researchers in the field.

Introduction: The Significance of the Sulfoxide Moiety

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry, yielding a functional group with a unique stereoelectronic profile. Sulfoxides are prevalent in a wide array of pharmaceuticals and biologically active molecules due to their ability to act as chiral auxiliaries and to form key hydrogen bonds with biological targets.[1] The target molecule of this guide, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, including potential anti-inflammatory agents and other therapeutic candidates.[2]

The primary challenge in this synthesis lies in achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone, p-(methylsulfonyl)benzaldehyde. This guide will focus on a robust and environmentally conscious method utilizing hydrogen peroxide as the oxidant.

Strategic Approach: The Oxidation of 4-(Methylthio)benzaldehyde

The conversion of 4-(methylthio)benzaldehyde to this compound is an oxidation reaction. The judicious choice of an oxidizing agent and reaction conditions is critical to ensure high selectivity and yield.

Reagent Selection: A Green Chemistry Perspective

While various oxidizing agents can effect this transformation, hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst or solvent system is often the preferred choice in modern drug development. This preference is due to its "green" credentials; it is inexpensive, readily available, and its primary byproduct is water.[1]

The Starting Material: 4-(Methylthio)benzaldehyde

The starting material, 4-(methylthio)benzaldehyde, is a commercially available aromatic aldehyde.[2] Before commencing the synthesis, it is crucial to confirm the purity of the starting material.

Table 1: Physicochemical Properties of 4-(Methylthio)benzaldehyde

PropertyValue
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
Appearance Clear yellow liquid
Boiling Point 110 °C / 230 °F

Source:[3]

Experimental Protocol: A Validated Step-by-Step Methodology

This section provides a detailed protocol for the selective oxidation of 4-(methylthio)benzaldehyde to this compound.

Materials and Reagents
  • 4-(Methylthio)benzaldehyde (98%+)

  • Hydrogen Peroxide (30% aqueous solution)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)benzaldehyde (e.g., 5.0 g, 32.8 mmol) in glacial acetic acid (25 mL).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (e.g., 3.7 mL, 36.1 mmol, 1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The starting material and product should have distinct Rf values.

  • Quenching and Neutralization: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by pouring the mixture into a beaker containing ice-cold water (100 mL). Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Purification A Dissolve 4-(methylthio)benzaldehyde in glacial acetic acid B Cool to 0-5 °C A->B C Add H₂O₂ dropwise B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with ice-water E->F G Neutralize with NaHCO₃ F->G H Extract with DCM G->H I Dry and Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: A schematic of the synthesis workflow.

Mechanistic Insights: Controlling the Oxidation State

The selective oxidation of the sulfide to a sulfoxide in the presence of an aldehyde group and the prevention of over-oxidation to the sulfone are key mechanistic considerations.

The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the protonated hydrogen peroxide (or a peroxyacetic acid intermediate formed in situ).

Diagram 2: Proposed Mechanism for the Selective Oxidation of 4-(Methylthio)benzaldehyde

G reagents H₂O₂ + CH₃COOH intermediate Protonated H₂O₂ or Peroxyacetic Acid reagents->intermediate Equilibrium start 4-(Methylthio)benzaldehyde transition_state Nucleophilic Attack (S on O) start->transition_state intermediate->transition_state product This compound transition_state->product Selective Oxidation side_product p-(Methylsulfonyl)benzaldehyde (Sulfone) product->side_product Over-oxidation (excess oxidant/harsh conditions)

Caption: A simplified mechanistic pathway.

To favor the formation of the sulfoxide, the following strategies are employed:

  • Stoichiometry: Using a slight excess (around 1.1 equivalents) of hydrogen peroxide helps to ensure complete conversion of the starting material without providing a large excess that would promote over-oxidation.

  • Temperature Control: The reaction is initiated at a low temperature to moderate the exothermic nature of the oxidation and to enhance selectivity.

  • Reaction Time: Careful monitoring of the reaction by TLC is crucial to stop the reaction once the starting material has been consumed, minimizing the time the product is exposed to the oxidizing conditions.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

Property/TechniqueExpected Value/Observation
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol [4]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.0 (s, 1H, -CHO), 7.9-8.1 (m, 2H, Ar-H), 7.7-7.9 (m, 2H, Ar-H), 2.7 (s, 3H, -S(O)CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 191-192 (C=O), 148-150 (Ar-C), 133-135 (Ar-C), 129-131 (Ar-CH), 124-126 (Ar-CH), 43-45 (-S(O)CH₃)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1600, 1580 (Ar C=C), ~1040 (S=O)
Mass Spectrometry (ESI+) m/z: 169.03 [M+H]⁺, 191.01 [M+Na]⁺[5]

Note: The exact chemical shifts and peak shapes in NMR and IR spectra may vary slightly depending on the solvent and instrument used.

Safety Considerations

As with any chemical synthesis, a thorough understanding and implementation of safety protocols are imperative.

  • 4-(Methylthio)benzaldehyde: This compound may be harmful if swallowed and can cause skin and eye irritation.[3] It also has a strong, unpleasant odor.

  • Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye damage.[6] It can also be corrosive.

  • Glacial Acetic Acid: Corrosive and can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory system.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen.

Always perform this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from 4-(methylthio)benzaldehyde via selective oxidation with hydrogen peroxide offers a reliable and environmentally conscious route to this valuable building block. By carefully controlling the reaction parameters, researchers can achieve high yields and selectivity, paving the way for its application in the synthesis of novel drug candidates and other functional molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely perform this important chemical transformation.

References

  • Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
  • Toref. 4-(Methylthio)benzaldehyde. [Link]

  • ResearchGate. Selective oxidation of benzyl alcohol to benzaldehyde with H2O2 in water on epichlorohydrin-modified Fe3O4 microspheres. [Link]

  • PubChem. This compound. [Link]

  • Syntheses of Medicinal Compounds. [Link]

  • Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Hyma Synthesis Pvt. Ltd. Product List. [Link]

  • National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • ResearchGate. Synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their efficacy as antioxidant agents. [Link]

  • The Royal Society of Chemistry. Supporting Information - Visible-Light-Promoted Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by 4CzIPN. [Link]

  • Google Patents. CN102731352A - Preparation method of 4-methylthio benzaldehyde.
  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • Journal of Synthetic Chemistry. Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]

  • Journal of Engineering Sciences and Innovation. New Reagents of Sulfur-Containing and Their Application in Organic Synthesis. [Link]

  • Growing Science. Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant and cytotoxicity studies. [Link]

  • USP Technologies. Sulfide Oxidation Using Hydrogen Peroxide. [Link]

  • The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. [Link]

  • National Center for Biotechnology Information. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. [Link]

  • alpaipars. NMR spectroscopy in pharmacy. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of p-(Methylsulphinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Methylsulphinyl)benzaldehyde, also known as 4-(methylsulfinyl)benzaldehyde, is an organic compound with the chemical formula C₈H₈O₂S. It belongs to the class of aromatic sulfoxides and is characterized by a methylsulfinyl group attached to a benzaldehyde ring in the para position. This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries. Its significance lies in its dual reactivity, stemming from the aldehyde functional group and the chiral sulfoxide moiety. The aldehyde allows for a wide range of chemical transformations, including condensations and oxidations, while the sulfoxide group can influence the stereochemistry of reactions and is a key structural component in certain biologically active molecules. This guide provides a comprehensive overview of the discovery, historical synthetic routes, and chemical properties of this compound, offering valuable insights for professionals in chemical research and drug development.

Historical Perspective and Discovery

The precise first synthesis and characterization of this compound is not definitively documented in a single, seminal publication. Its discovery is intrinsically linked to the broader exploration of sulfoxide chemistry and the development of selective oxidation methods for thioethers. The fundamental transformation of a thioether to a sulfoxide has been a known reaction for many decades, with early investigations into the oxidation of organic sulfides laying the groundwork for the eventual synthesis of this specific molecule.

While a specific "discovery" paper is elusive, the scientific community's interest in compounds like this compound grew with the recognition of its utility as a precursor to more complex molecules. A significant driver for its synthesis was likely the pursuit of its oxidation product, p-(methylsulfonyl)benzaldehyde . This sulfone derivative is a key intermediate in the production of important antibiotics, including thiamphenicol.[1][2] Consequently, the controlled, partial oxidation of the readily available precursor, p-(methylthio)benzaldehyde , became a subject of study, with this compound being the logical intermediate.

Early synthetic work on related aromatic sulfur compounds provided the chemical foundation. For instance, a 1979 paper by D. E. Rivett, J. Rosevear, and J. F. K. Wilshire in the Australian Journal of Chemistry described the synthesis of 4-(methylthio)benzaldehyde.[3] Although this paper focused on the thioether and its subsequent conversion to the sulfone, it highlights the availability of the necessary starting materials and the interest in this class of compounds during that period. The oxidation of thioethers to sulfoxides was a well-established reaction by this time, with various oxidizing agents being employed.[4] It is therefore highly probable that this compound was synthesized and used as an intermediate in various laboratories before its specific properties and applications were extensively reported.

Key Synthetic Pathways: An Evolutionary Overview

The synthesis of this compound is primarily achieved through the controlled oxidation of its thioether precursor, p-(methylthio)benzaldehyde. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone, p-(methylsulfonyl)benzaldehyde.

Synthesis of the Precursor: p-(Methylthio)benzaldehyde

The accessibility of p-(methylthio)benzaldehyde is a crucial first step. Historically and in current practice, several methods have been employed for its synthesis:

  • Nucleophilic Aromatic Substitution: A common and efficient route involves the reaction of p-chlorobenzaldehyde with a methylthiolate source, such as sodium thiomethoxide. This reaction is a classic example of nucleophilic aromatic substitution, where the electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack.[1]

  • Vilsmeier-Haack Formylation: An early method, though often resulting in lower yields, is the Vilsmeier-Haack formylation of thioanisole (methyl phenyl sulfide). A 1979 study reported a 14% yield for this reaction.[3]

  • Modern Catalytic Methods: More contemporary approaches focus on greener and more efficient catalytic systems. These include methods that utilize less hazardous starting materials and offer higher yields.

Oxidation of p-(Methylthio)benzaldehyde to this compound

The selective oxidation of the thioether to the sulfoxide is the core of the synthesis. Over the years, a variety of reagents and methods have been developed, each with its own advantages and limitations.

Early synthetic approaches relied on stoichiometric amounts of strong oxidizing agents. While effective, these methods often suffered from a lack of selectivity and the generation of significant waste. Common oxidants included:

  • Hydrogen Peroxide: A widely used and relatively clean oxidant. The reaction is often catalyzed by acids or metal complexes to enhance its efficiency and selectivity. Careful control of stoichiometry and temperature is necessary to minimize the formation of the sulfone byproduct.[5]

  • Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. However, they are often used in stoichiometric amounts and can be hazardous to handle on a large scale.

  • Halogen-Based Reagents: Oxidants involving halogens have also been employed, but their use is often less desirable due to environmental and safety concerns. A method using molecular iodine for thioether oxidation was reported as early as 1966 by Higuchi et al.[4]

Driven by the principles of green chemistry, modern research has focused on developing catalytic and more environmentally benign oxidation methods. These approaches aim to use milder and more selective oxidants, often in the presence of a catalyst that can be recycled.

  • Metal-Catalyzed Oxidations: A variety of transition metal complexes have been shown to catalyze the selective oxidation of thioethers with oxidants like hydrogen peroxide or even molecular oxygen. These catalysts can offer high selectivity for the sulfoxide and operate under milder conditions.

  • Biocatalytic Oxidation: The use of enzymes, such as monooxygenases, offers a highly selective and environmentally friendly route to sulfoxides. This approach can also provide access to enantiomerically pure sulfoxides, which is of significant interest in the pharmaceutical industry.

Experimental Protocols

Protocol 1: Synthesis of p-(Methylthio)benzaldehyde via Nucleophilic Aromatic Substitution

This protocol is a representative example of a common laboratory-scale synthesis.

Materials:

  • p-Chlorobenzaldehyde

  • Sodium thiomethoxide

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve p-chlorobenzaldehyde (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add sodium thiomethoxide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure p-(methylthio)benzaldehyde.

Protocol 2: Controlled Oxidation to this compound using Hydrogen Peroxide

This protocol describes a common method for the selective oxidation of the thioether to the sulfoxide.

Materials:

  • p-(Methylthio)benzaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Water

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve p-(methylthio)benzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add hydrogen peroxide (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes to p-(Methylthio)benzaldehyde

MethodStarting MaterialReagentsYield (%)AdvantagesDisadvantages
Nucleophilic Substitutionp-ChlorobenzaldehydeSodium thiomethoxide, DMFHighGood yield, readily available materialsUse of a polar aprotic solvent
Vilsmeier-Haack FormylationThioanisolePOCl₃, DMFLow (e.g., 14%[3])Utilizes a different starting materialLow yield, harsh reagents

Table 2: Comparison of Oxidation Methods for this compound Synthesis

Oxidant/MethodCatalyst/ConditionsSelectivity for SulfoxideAdvantagesDisadvantages
Hydrogen PeroxideAcetic acidModerate to HighInexpensive, relatively cleanRisk of over-oxidation, requires careful control
m-CPBAStoichiometricHighHigh selectivityStoichiometric waste, potential hazards
Molecular IodineStoichiometricGoodMild conditionsStoichiometric waste
Metal-Catalyzed H₂O₂Various (e.g., Ti, V)HighCatalytic, high selectivity, milder conditionsCatalyst cost and potential for metal contamination
BiocatalysisEnzymes (e.g., monooxygenase)Very HighHigh enantioselectivity, green conditionsEnzyme availability and stability can be a limitation

Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Oxidation p_chlorobenzaldehyde p-Chlorobenzaldehyde p_methylthiobenzaldehyde p-(Methylthio)benzaldehyde p_chlorobenzaldehyde->p_methylthiobenzaldehyde  + NaSMe (Nucleophilic Substitution) thioanisole Thioanisole thioanisole->p_methylthiobenzaldehyde  + POCl₃/DMF (Vilsmeier-Haack) p_methylsulphinylbenzaldehyde This compound p_methylthiobenzaldehyde->p_methylsulphinylbenzaldehyde  Controlled Oxidation oxidants Oxidizing Agent (e.g., H₂O₂, m-CPBA) p_methylsulfonylbenzaldehyde p-(Methylsulfonyl)benzaldehyde (Over-oxidation Product) p_methylsulphinylbenzaldehyde->p_methylsulfonylbenzaldehyde  Further Oxidation

Caption: General synthetic routes to this compound.

Diagram 2: Logical Relationship in the Synthesis of Related Compounds

Logical_Relationship start Starting Materials (e.g., p-Chlorobenzaldehyde, Thioanisole) thioether p-(Methylthio)benzaldehyde (Precursor) start->thioether Synthesis sulfoxide This compound (Target Compound) thioether->sulfoxide Selective Oxidation sulfone p-(Methylsulfonyl)benzaldehyde (Antibiotic Intermediate) sulfoxide->sulfone Further Oxidation

Sources

A Researcher's Guide to p-(Methylsulphinyl)benzaldehyde: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of starting materials and intermediates is a critical determinant of success. p-(Methylsulphinyl)benzaldehyde, a versatile aromatic aldehyde, serves as a key building block in the construction of complex molecular architectures with potential therapeutic applications. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical overview of this compound, covering its commercial sourcing, quality control, and strategic applications in drug discovery.

Introduction to this compound: A Molecule of Interest

This compound, also known as 4-(methylsulfinyl)benzaldehyde, is an organic compound with the chemical formula C₈H₈O₂S. Its structure features a benzaldehyde ring substituted with a methylsulfinyl group at the para position. This unique combination of a reactive aldehyde and a chiral sulfoxide imparts valuable properties for synthetic chemists.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are pivotal in the synthesis of heterocyclic compounds. The methylsulfinyl group, being a precursor to the corresponding sulfone and a potential chiral auxiliary, adds another layer of synthetic utility. In the context of medicinal chemistry, the sulfur-containing moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Commercial Sourcing and Supplier Qualification

The reliable procurement of this compound is the foundational step for any research or development program. Several chemical suppliers offer this compound, and a careful evaluation of their offerings is paramount.

Identifying Commercial Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound (CAS No. 37794-15-3). These range from large, well-established chemical conglomerates to smaller, specialized companies focusing on building blocks for research and development.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical PurityAvailabilityNotes
BOC SciencesInquiry for detailsResearch to bulk quantitiesA global supplier of a wide range of chemical products.
Synchem≥ 95%On-demand synthesisSpecializes in building blocks and intermediates for the pharmaceutical and chemical industries.[1]
BLD PharmInquiry for detailsVarious pack sizesOffers a broad portfolio of reagents and intermediates.
Alfa ChemistryInquiry for detailsResearch quantitiesProvides a range of chemicals for research and development.

It is important to note that the related compound, p-(Methylsulfonyl)benzaldehyde (CAS No. 5398-77-6), is more widely listed by major suppliers such as Sigma-Aldrich and Oakwood Chemical.[1] Researchers should be meticulous in specifying the correct oxidation state of the sulfur atom (sulfinyl vs. sulfonyl) when placing orders.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when sourcing this compound. It provides a detailed quality profile of a specific batch of the chemical. As a Senior Application Scientist, I cannot overstate the importance of scrutinizing the CoA before incorporating a new batch of material into a synthetic workflow.

A representative CoA for this compound should include the following:

  • Product Identification: Name, CAS Number, Molecular Formula, and Molecular Weight.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be provided, showing the main peak and any impurities.

    • Identity Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) data confirming the chemical structure.

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Analysis by GC.

The absence of a comprehensive CoA should be a significant red flag for any researcher.

Quality Control and In-House Verification

While a supplier's CoA provides a baseline for quality, it is prudent for research organizations to perform their own analytical verification. This ensures the material's suitability for the intended application and provides a valuable internal record.

Chemical Structure and Identification

The fundamental identity of this compound can be confirmed through standard spectroscopic techniques.

Figure 1: Chemical Structure of this compound

Recommended Analytical Protocols

The following are detailed, step-by-step methodologies for the quality control of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to provide a reliable assessment of the purity of this compound and to identify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

Causality behind Experimental Choices: The reverse-phase C18 column is chosen for its versatility in separating moderately polar organic compounds. The gradient elution allows for the effective separation of the main component from both more polar and less polar impurities. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

Protocol 2: Structural Confirmation by Proton NMR (¹H NMR) Spectroscopy

This protocol confirms the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~10.0 ppm (singlet, 1H, aldehyde proton)

    • ~7.9 ppm (doublet, 2H, aromatic protons ortho to the aldehyde)

    • ~7.7 ppm (doublet, 2H, aromatic protons ortho to the sulfinyl group)

    • ~2.7 ppm (singlet, 3H, methyl protons)

Self-Validating System: The integration of the peaks should correspond to the number of protons in each environment (1:2:2:3). The characteristic downfield shift of the aldehyde proton is a key diagnostic feature.

G cluster_0 Quality Control Workflow Sample Received Sample Received Visual Inspection Visual Inspection Sample Received->Visual Inspection HPLC Analysis HPLC Analysis Visual Inspection->HPLC Analysis NMR Analysis NMR Analysis Visual Inspection->NMR Analysis CoA Comparison CoA Comparison HPLC Analysis->CoA Comparison NMR Analysis->CoA Comparison Release for Use Release for Use CoA Comparison->Release for Use

Figure 2: A typical workflow for the in-house quality control of this compound.

Applications in Drug Discovery and Development

This compound is not merely a laboratory curiosity; it is a valuable intermediate in the synthesis of biologically active molecules. Its utility stems from the reactivity of the aldehyde and the modifiable nature of the sulfinyl group.

Precursor to Key Pharmacophores

The aldehyde functionality of this compound allows for its incorporation into a variety of heterocyclic ring systems that are prevalent in medicinal chemistry. For instance, it can be used in the synthesis of substituted pyridines, pyrimidines, and imidazoles, which are core structures in many approved drugs.

The Role of the Sulfinyl Group

The methylsulfinyl group can be a strategic element in drug design. It can act as a hydrogen bond acceptor, influencing how a molecule interacts with its biological target. Furthermore, the oxidation of the sulfinyl group to a sulfonyl group can be used to modulate the electronic and steric properties of a molecule, which can in turn affect its potency and selectivity.

A notable application is in the synthesis of precursors for anti-inflammatory and analgesic agents. The related compound, 4-(Methylthio)benzaldehyde, is a known intermediate for a class of pyrrole derivatives with such activities. The oxidation to the sulfinyl derivative represents a key step in modifying the properties of these compounds.

Synthetic Pathway Considerations

The synthesis of this compound itself is an important consideration for understanding potential impurities. It is typically prepared by the controlled oxidation of 4-(methylthio)benzaldehyde.

G cluster_1 Synthetic Relationship 4-(Methylthio)benzaldehyde 4-(Methylthio)benzaldehyde Oxidation Oxidation 4-(Methylthio)benzaldehyde->Oxidation This compound This compound Oxidation->this compound Further Oxidation Further Oxidation This compound->Further Oxidation p-(Methylsulfonyl)benzaldehyde p-(Methylsulfonyl)benzaldehyde Further Oxidation->p-(Methylsulfonyl)benzaldehyde

Figure 3: The oxidative relationship between key benzaldehyde derivatives.

This synthetic route highlights the potential for both the starting material (the thioether) and the over-oxidized product (the sulfone) to be present as impurities. A well-developed HPLC method, as described in Protocol 1, is essential for their detection and quantification.

Conclusion

This compound is a valuable and versatile building block for researchers in the pharmaceutical and chemical industries. A thorough understanding of its commercial availability, coupled with rigorous in-house quality control, is essential for ensuring the reliability and reproducibility of synthetic endeavors. The strategic application of this intermediate, leveraging the reactivity of both the aldehyde and sulfinyl moieties, can open new avenues in the design and synthesis of novel therapeutic agents. As with any critical raw material, a partnership with a reliable and transparent supplier is the cornerstone of a successful research and development program.

References

  • 4-(Methylsulfonyl)benzaldehyde. Oakwood Chemical. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of p-(Methylsulphinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical aspects of stability and storage for p-(Methylsulphinyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the integrity of this compound throughout its lifecycle.

Introduction: Understanding the Chemical Nuances of this compound

This compound, with the molecular formula C8H8O2S, is a bifunctional molecule featuring both an aldehyde and a sulfoxide group.[][2] This unique combination dictates its chemical reactivity and, consequently, its stability profile. The aldehyde group is susceptible to oxidation, while the sulfoxide moiety can be either reduced to a sulfide or oxidized to a sulfone.[3][4][5] Understanding these potential degradation pathways is paramount for developing robust storage and handling protocols.

Chemical Structure of this compound

Degradation_Pathways A This compound B p-(Methylsulphinyl)benzoic acid (Aldehyde Oxidation) A->B [O] C p-(Methylsulfonyl)benzaldehyde (Sulfoxide Oxidation) A->C [O] D p-(Methylsulfonyl)benzoic acid (Dual Oxidation) B->D [O] C->D [O]

Caption: Predicted primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended. These are based on best practices for aromatic aldehydes and sulfoxides. [4][6][7][8][9]

Condition Recommendation Rationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C. To minimize thermal degradation and slow down oxidative processes. [3][4][6]
Light Store in amber, airtight containers. Protect from direct sunlight and UV sources. To prevent photodegradation of the aromatic aldehyde moiety. [10][11][9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). To prevent oxidation of the aldehyde and sulfoxide groups by atmospheric oxygen. [6]

| Container | Use well-sealed containers made of non-reactive materials (e.g., glass). | To prevent contamination and reaction with container materials. [8]|

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of any dust. [12]* Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [12]* Minimize the time the container is open to the atmosphere.

  • For analytical standards, prepare solutions fresh and store them under refrigerated and dark conditions for short periods. [13]

Stability-Indicating Assay Development: A Proactive Approach

A crucial aspect of managing the stability of this compound is the development of a validated stability-indicating analytical method. This method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and degradation over time. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose. [9][14][15][16]

Forced Degradation Studies

Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the analytical method. [4][13][17][18] Forced Degradation Protocol

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Subject to stress conditions for a defined period A->G B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->G C Oxidative (e.g., 3% H2O2, RT) C->G D Thermal (e.g., 80°C, solid state) D->G E Photolytic (e.g., ICH Q1B conditions) E->G F Prepare solutions of This compound H Neutralize (for acid/base hydrolysis) G->H I Analyze by HPLC-UV/MS H->I J Identify and quantify degradation products I->J

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

Proposed HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A, and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry
Column Temperature 30°C

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for use in pharmaceutical development and manufacturing. By understanding its chemical properties, potential degradation pathways, and implementing appropriate storage and handling procedures, researchers can maintain the integrity of this important intermediate. The proactive development of a validated stability-indicating assay through forced degradation studies is an indispensable tool in this endeavor.

References

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]

  • Chen, X., et al. (2021).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and BNA in Montelukast Sodium. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Qian, S.-S., & Cui, H.-Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029.
  • Bekbolet, M., et al. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Water Science and Technology, 46(11-12), 209-216.
  • ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different... Retrieved from [Link]

  • Tan, H. S., et al. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 87(3-4), 199-200.
  • Qian, S. S., & Cui, H. Y. (2009). 4-(Methylsulfonyl)benzaldehyde. Acta Crystallographica. Section E, Structure reports online, 65(Pt 12), o3029.
  • Google Patents. (2014). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Science.gov. (n.d.). Forced degradation study: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Amounts of photo-formed benzaldehyde for the photocatalytic oxidation... Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using g-C3N4-based materials. RSC Advances, 12(28), 17865-17882.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Beilstein Journals. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 76-91.
  • Kamberi, M., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123-128.
  • Royal Society of Chemistry. (2002). Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: p-(Methylsulphinyl)benzaldehyde as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Sulfoxide Moiety

In the landscape of medicinal chemistry, the selection of starting materials and building blocks is a critical determinant of a drug discovery program's success. p-(Methylsulphinyl)benzaldehyde is a bifunctional reagent that offers chemists a unique combination of reactivity and desirable physicochemical properties. Its utility stems from two key structural features: the reactive aldehyde group, a versatile handle for countless organic transformations, and the methylsulfinyl (sulfoxide) group, a powerful modulator of drug-like properties.

The sulfoxide group is more than a simple polar substituent. It is a chiral, non-planar functional group that can significantly influence a molecule's conformation and interactions with biological targets. As a potent hydrogen bond acceptor, the sulfoxide oxygen can establish crucial contacts within a protein's binding site, enhancing affinity and selectivity. Furthermore, its polarity often improves the aqueous solubility of parent compounds, a frequent challenge in drug development. The sulfoxide can also serve as a metabolic handle, being susceptible to both oxidation to the corresponding sulfone and reduction to the sulfide, which can be strategically employed to control a drug's pharmacokinetic profile.

This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and the strategic rationale for its incorporation into complex, biologically active molecules.

Physicochemical and Pharmacokinetic Impact of the Methylsulfinyl Group

The incorporation of a methylsulfinyl group into a drug candidate can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these effects is paramount for rational drug design.

PropertyImpact of Methylsulfinyl GroupRationale & Causality
Aqueous Solubility Generally IncreasedThe sulfoxide is a highly polar functional group capable of acting as a strong hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogP) Generally DecreasedThe polarity of the S=O bond reduces the molecule's overall lipophilicity, which can be beneficial for avoiding non-specific binding and improving bioavailability.
Metabolic Stability Can be a site for metabolismThe sulfur atom is a potential site for Phase I metabolism, primarily oxidation to the corresponding sulfone (by Cytochrome P450s or FMOs) or reduction back to the sulfide. This can be a "soft spot" or a desired metabolic clearance pathway.
Target Binding Potent Hydrogen Bond AcceptorThe lone pairs on the sulfoxide oxygen can form strong hydrogen bonds with donor residues (e.g., -NH or -OH groups) in a protein active site, contributing significantly to binding affinity.[1]
Chirality Introduces a stereocenterThe sulfur atom of the sulfoxide is a stereocenter. The resulting enantiomers can exhibit different pharmacological and pharmacokinetic properties, as famously exemplified by esomeprazole (S-omeprazole).[2]

Core Synthesis Protocol: Preparation of this compound

The most direct and common route to this compound is the controlled oxidation of its sulfide precursor, p-(methylthio)benzaldehyde. Over-oxidation to the sulfone must be carefully avoided.

Workflow for Synthesis

G cluster_0 Synthesis of this compound start p-(Methylthio)benzaldehyde reaction Controlled Oxidation (0°C to RT, 2-4h) start->reaction reagents Oxidizing Agent (e.g., m-CPBA, H₂O₂) Dichloromethane (DCM) reagents->reaction workup Aqueous Quench (e.g., Na₂S₂O₃, NaHCO₃) reaction->workup extraction Organic Extraction (DCM) workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Objective: To synthesize this compound via oxidation of p-(methylthio)benzaldehyde.

Materials:

  • p-(Methylthio)benzaldehyde (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Ethyl Acetate/Hexanes gradient)

Procedure:

  • Reaction Setup: Dissolve p-(methylthio)benzaldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Oxidant: Add m-CPBA (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess m-CPBA by slowly adding 10% aqueous sodium thiosulfate solution and stirring for 20 minutes. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct until the aqueous layer is basic (pH > 8).

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 30% to 70% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Application in Medicinal Chemistry: Synthetic Utility

The aldehyde functionality of this compound is a gateway to a vast array of chemical structures. It readily participates in classical aldehyde reactions, allowing for its incorporation into more complex scaffolds.

Representative Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.

Caption: Knoevenagel condensation with this compound.

Protocol: Synthesis of 2-(4-(Methylsulfinyl)benzylidene)malononitrile

Objective: To demonstrate the reactivity of the aldehyde group in a C-C bond-forming reaction.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (EtOH)

  • Piperidine (catalytic amount, ~0.1 eq)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the mixture. Causality Note: Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic enolate required for the condensation reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours. A precipitate of the product may form upon reaction progression.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual reactants and catalyst.

  • Drying: Dry the product under vacuum to yield the pure 2-(4-(methylsulfinyl)benzylidene)malononitrile. Further purification by recrystallization can be performed if necessary.

This protocol exemplifies how the p-(methylsulphinyl)phenyl motif can be readily incorporated into more complex molecular frameworks, such as those found in kinase inhibitors or other targeted therapies where the cyano-acrylate scaffold is prevalent.

Case Study Insight: The Sulfoxide in Proton Pump Inhibitors

While not synthesized directly from this compound, the class of proton pump inhibitors (PPIs) like esomeprazole (Nexium) provides the most compelling validation for the strategic use of the methylsulfinyl group in drug design.[3][4][5] The core of these drugs features a methylsulfinyl bridge between benzimidazole and pyridine rings.

The mechanism of action is entirely dependent on this sulfoxide. In the acidic environment of the stomach's parietal cells, the drug undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with a cysteine residue on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and reducing acid secretion.[6] The asymmetric oxidation to form the single (S)-enantiomer, esomeprazole, from the sulfide precursor (pyrmetazole) was a major advance, leading to a more predictable pharmacokinetic profile and improved efficacy compared to the racemic mixture, omeprazole.[2] This case highlights the profound impact that the chirality and reactivity of a sulfoxide group can have on a drug's ultimate clinical performance.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. It provides a convenient entry point for introducing the strategically important methylsulfinyl group, a moiety that can enhance solubility, modulate metabolism, and establish critical hydrogen bonding interactions with biological targets. The straightforward reactivity of its aldehyde handle allows for its seamless integration into diverse synthetic routes. By understanding the protocols for its synthesis and subsequent reactions, and by appreciating the physicochemical advantages conferred by the sulfoxide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

  • Yu, H., et al. (2010). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. This reference, while about p-methyl benzaldehyde, provides context on the importance of benzaldehyde derivatives as pharmaceutical intermediates.
  • Ofori, E., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. This review showcases the wide-ranging reactivity and applications of substituted benzaldehydes in chemistry. [Source: globalresearchonline.net, URL not provided in snippet]
  • Liu, Z-T., et al. (2020). Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug. Chemical Papers, 74(3), 867–877. This article details the synthesis of a sulfinyl-containing impurity of esomeprazole, demonstrating relevant chemistry. [Source: www.springerlink.com, URL not provided in snippet]
  • Bunmurra Labs. (2023). Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. This provides a general example of a condensation reaction involving benzaldehyde. [Source: YouTube, URL not provided in snippet]
  • ResearchGate. (n.d.). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. This publication highlights methods for creating the chiral sulfoxide central to esomeprazole's function.
  • MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. This study shows the use of arylmethylene groups derived from benzaldehydes in complex molecule synthesis. [Source: MDPI, URL not provided in snippet]
  • Scientific Reports. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. This paper describes the synthesis of derivatives from 4-piperidine-(1-yl)-benzaldehyde, illustrating the utility of the aldehyde group. [Source: NIH, URL not provided in snippet]
  • Wikipedia. (n.d.). VX (nerve agent). While unrelated to the topic, this page discusses enzyme inhibition, a core concept in drug action. [Source: Wikipedia, URL not provided in snippet]
  • ResearchGate. (n.d.). Synthesis of Esomeprazole through Asymmetric Oxidation. This paper details the asymmetric oxidation of a sulfide to the chiral sulfoxide esomeprazole, a key process.
  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. This review discusses the role of the related sulfonyl group in drug design, particularly its ability to form hydrogen bonds. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/22664250/]
  • Google Patents. (2015). CN105085487A - Preparation method of esomeprazole magnesium trihydrate. This patent describes the industrial synthesis of esomeprazole, highlighting the oxidation step. [Source: Google Patents, URL: https://patents.google.
  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. This paper discusses how sulfonyl and related groups improve interactions between drugs and their targets.
  • BOC Sciences. (n.d.). p-Methylsulfinyl benzaldehyde. This commercial supplier page provides basic chemical information for the topic compound. [Source: BOC Sciences, URL not provided in snippet]
  • ResearchGate. (n.d.). Pharmacokinetics, disposition, and plasma concentrations of dimethyl sulfoxide (DMSO) in the horse. This study on DMSO provides pharmacokinetic data relevant to simple sulfoxides.
  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. This shows the use of benzaldehyde scaffolds in designing enzyme inhibitors. [Source: MDPI, URL not provided in snippet]
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. This paper reviews the broad utility of substituted benzaldehydes. [Source: globalresearchonline.net, URL not provided in snippet]
  • Latin American Journal of Pharmacy. (2015). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. This article describes the synthesis and oxidation of precursors related to esomeprazole. [Source: Not directly available, cited in other snippets]
  • ACS Publications. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Discusses related sulfur-containing functional groups in a biochemical context.
  • Mad Barn. (2018). Pharmacokinetics, disposition, and plasma concentrations of dimethyl sulfoxide (DMSO) in the horse. Provides pharmacokinetic insights into sulfoxide compounds. [Source: Mad Barn, URL: https://madbarn.
  • NIH. (n.d.). Pseudonatural Products for Chemical Biology and Drug Discovery. Provides general context on modern drug discovery and synthesis. [Source: NIH, URL not provided in snippet]
  • PubMed. (1975). Pharmacologic and biochemical considerations of dimethyl sulfoxide. This review discusses the ability of DMSO to enhance membrane permeability for other drugs. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/1115011/]
  • AVMA Journals. (n.d.). Pharmacokinetic disposition of dimethyl sulfoxide administered intravenously to horses. This paper provides data on the biological half-life of DMSO. [Source: AVMA Journals, URL not provided in snippet]
  • PubChem. (n.d.). p-Nitrobenzaldehyde O-methyloxime. Provides chemical data for a related benzaldehyde derivative. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/9562676]
  • ResearchGate. (n.d.). Dimethyl sulfoxide: Recent pharmacological and toxicological research. This article discusses the pharmacological action of DMSO, including its role as a free-radical scavenger.
  • PubChemLite. (n.d.). This compound (C8H8O2S). Provides basic structural and mass spectrometry data for the title compound. [Source: PubChemLite, URL not provided in snippet]
  • ChemScene. (n.d.). 2-(p-Tolylethynyl)benzaldehyde. Provides an example of another substituted benzaldehyde building block. [Source: ChemScene, URL: https://www.chemscene.com/products/2-(p-Tolylethynyl)benzaldehyde-189008-33-1.html]

Sources

p-(Methylsulphinyl)benzaldehyde as a precursor for sulfone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: p-(Methylsulphinyl)benzaldehyde as a Precursor for Sulfone Derivatives

Part 1: Executive Summary & Strategic Utility

This compound (4-MSBz) represents a critical "redox pivot" intermediate in the synthesis of bioactive sulfones. Unlike its reduced sulfide counterpart, the sulfinyl (sulfoxide) moiety offers higher water solubility and unique reactivity, yet it retains the susceptibility to oxidation required to generate the metabolically stable methylsulfonyl (sulfone) pharmacophore found in COX-2 inhibitors (e.g., Etoricoxib) and antibiotics (e.g., Thiamphenicol, Florfenicol).

This guide addresses the specific challenge of converting 4-MSBz to its sulfone derivatives while preserving the sensitive aldehyde functionality. We present two validated protocols: a "Green" catalytic method for process scalability and a classical laboratory method for high-throughput screening (HTS) scaffold generation.

Key Technical Advantages of Starting from the Sulfoxide:

  • Stoichiometric Efficiency: Requires only 1 equivalent of oxidant (vs. 2+ for sulfides), reducing exothermicity and waste.

  • Solubility Profile: The sulfoxide is significantly more polar than the sulfide, allowing for orthogonal purification strategies in polar organic solvents (acetonitrile/alcohols).

  • Chemo-differentiation: Allows for the functionalization of the aldehyde prior to oxidation if the target scaffold is sensitive to strong oxidants.

Part 2: Chemical Context & Redox Logic

The transformation relies on the nucleophilic attack of the sulfinyl lone pair on an electrophilic oxygen source. The primary risk is the over-oxidation of the aldehyde to a carboxylic acid (Baeyer-Villiger type or direct auto-oxidation).

Visualizing the Redox Pathway

RedoxPathway Sulfide p-(Methylthio)benzaldehyde (Sulfide Precursor) Sulfoxide This compound (Target Precursor) Sulfide->Sulfoxide Oxidation (Eq. 1) Sulfone p-(Methylsulfonyl)benzaldehyde (Target Scaffold) Sulfoxide->Sulfone Oxidation (Eq. 2) Target Step Acid p-(Methylsulfonyl)benzoic acid (Over-oxidation Impurity) Sulfoxide->Acid Side Reaction (Aldehyde Oxidation) Sulfone->Acid Auto-oxidation

Figure 1: The redox landscape of this compound. The objective is to drive the blue path while suppressing the red dashed paths.

Part 3: Experimental Protocols

Protocol A: Green Catalytic Oxidation (Process Scale)

Best for: Gram-to-Kilogram scale, environmentally sensitive workflows.

This method utilizes Sodium Tungstate (


) as a catalyst with Hydrogen Peroxide (

). The tungstate forms a peroxotungstate species that selectively transfers oxygen to the sulfur, leaving the aldehyde intact due to the specific electrophilic nature of the active catalyst.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Oxidant: 30%

    
     (1.1 - 1.2 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (1 mol%)

  • Solvent: Water/Ethyl Acetate (biphasic) or Water (if PTC used efficiently)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound in 20 mL of Ethyl Acetate.

  • Catalyst Preparation: In a separate beaker, dissolve

    
     (0.2 mmol) and the PTC in 5 mL of water. Add this to the organic phase.
    
  • Controlled Addition: Heat the biphasic mixture to 50°C. Add 30%

    
     (12 mmol) dropwise via an addition funnel over 20 minutes. Note: The reaction is exothermic; monitor internal temperature.
    
  • Reaction Monitoring: Stir at 50-60°C for 2-4 hours. Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The sulfoxide (lower Rf) should disappear, converting to the sulfone (higher Rf).

  • Workup: Cool to room temperature. Separate the organic layer.[1] Wash with 10%

    
     (to quench peroxides) followed by brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or Isopropanol to yield white crystals.
    

Critical Insight: The pH should be kept slightly acidic (pH ~4-5) to stabilize the peroxotungstate species. If the reaction stalls, add a catalytic amount of dilute


.
Protocol B: High-Precision Lab Scale ( -CPBA)

Best for: Small scale, valuable intermediates, anhydrous conditions.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Oxidant:

    
    -Chloroperoxybenzoic acid (
    
    
    
    -CPBA) (1.1 equiv, max 77% purity grade)
  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Setup: Dissolve 1 mmol of precursor in 10 mL anhydrous DCM under Nitrogen atmosphere. Cool to 0°C (ice bath).

  • Addition: Dissolve

    
    -CPBA (1.1 mmol) in 5 mL DCM and add dropwise to the reaction mixture.
    
  • Kinetics: Stir at 0°C for 30 minutes, then allow to warm to room temperature. The reaction is typically complete within 1 hour due to the higher reactivity of the sulfoxide compared to the sulfide.

  • Quench: Add saturated

    
     solution to neutralize the 
    
    
    
    -chlorobenzoic acid byproduct.
  • Purification: Extract with DCM. Wash organic layer with

    
     (remove excess oxidant), then 
    
    
    
    , then brine. Flash chromatography may be required if the aldehyde shows signs of oxidation to acid.

Part 4: Divergent Synthesis & Decision Making

The utility of this compound lies in its ability to serve as a scaffold for "Late-Stage Oxidation." Researchers must decide whether to oxidize the sulfur before or after reacting the aldehyde.

Decision Matrix: Oxidation Timing
ParameterRoute A: Oxidize First (Sulfoxide

Sulfone

Aldol)
Route B: Functionalize First (Aldol

Sulfoxide

Sulfone)
Electronic Effect Sulfone is a strong EWG (

). Makes aldehyde highly reactive to nucleophiles.
Sulfoxide is a moderate EWG (

). Milder reactivity.
Solubility Sulfone is less polar than sulfoxide; easier to crystallize.Sulfoxide may improve solubility of large lipophilic scaffolds.
Stability Sulfone is chemically inert to most subsequent conditions.Sulfoxide is sensitive to Pummerer rearrangement conditions (acid anhydrides).
Chirality Destroys Sulfur chirality (Sulfone is achiral).Preserves Sulfur chirality (if using chiral auxiliary chemistry).
Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Oxidize First (Standard) cluster_RouteB Route B: Functionalize First (Sensitive Scaffolds) Start This compound OxStep Oxidation to Sulfone (Protocol A/B) Start->OxStep Stable Substrate CondenseB Derivatization of Aldehyde (e.g., Schiff Base, Imidazole) Start->CondenseB If Sulfone EWG interferes with reaction CondenseA Aldol/Knoevenagel Condensation (High Reactivity) OxStep->CondenseA TargetA Target: Sulfone-Drug Analog CondenseA->TargetA OxStepB Late-Stage Oxidation (Requires Chemoselectivity) CondenseB->OxStepB TargetB Target: Sulfone-Drug Analog OxStepB->TargetB

Figure 2: Strategic decision tree for incorporating the methylsulfonyl moiety.

Part 5: Comparative Data & Solubility

For process chemists, solubility is the bottleneck. The sulfone derivative exhibits distinct solubility profiles compared to the sulfoxide precursor.

Table 1: Solubility Profile of 4-(Methylsulfonyl)benzaldehyde Data derived from binary solvent mixture studies (Acetonitrile + Co-solvent) at 298.15 K.

Solvent SystemMole Fraction Solubility (

)
Thermodynamic Characteristic
Pure Acetonitrile

Good solubility, standard process solvent.
Pure Methanol ModerateEndothermic dissolution.
Pure Ethanol

Poor solubility (Anti-solvent candidate).
Acetonitrile + Methanol (0.5 w) HighSynergistic solvation effect. Optimal for recrystallization.

Note: The sulfone is generally less soluble in protic solvents than the sulfoxide precursor, aiding in purification by precipitation.

Part 6: References

  • Crystal Structure & Precursor Utility: Qian, S. S., & Cui, H. Y. (2009). 4-(Methylsulfonyl)benzaldehyde.[2][3][4][5][6] Acta Crystallographica Section E, 65(12), o3036. Link

  • Solubility Modeling: Zhang, C., et al. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol).[3] Journal of Chemical & Engineering Data. Link

  • Green Oxidation Protocol (Tungstate): Karimi, B., et al. (2005).[7] Selective Oxidation of Sulfides to Sulfoxides and Sulfones... Organic Letters, 7(4), 625–628. Link

  • Antibiotic Synthesis Application: Wang, Y., et al. (2011). Aldol reaction between 4-methylsulfonyl benzaldehyde and glycine... Journal of Molecular Catalysis B: Enzymatic. Link

  • Medicinal Chemistry (Thiosemicarbazones): Mbah, J. A., et al. (2017). Synthesis and Antibacterial Activity of 1-(4-Methoxybenzylidene)-4-Methylthiosemicarbazone.[8] Open Journal of Inorganic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 4-(Methylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of reaction mixtures containing 4-(methylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the removal of unreacted 4-(methylthio)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 4-(methylthio)benzaldehyde that are relevant for its removal?

A1: Understanding the physicochemical properties of 4-(methylthio)benzaldehyde is crucial for selecting an appropriate purification strategy. It is a clear yellow liquid with a boiling point of 86-90 °C at 1 mmHg.[1] It is not miscible in water but is soluble in alcohol, and slightly soluble in chloroform and methanol.[1][2][3] Its density is approximately 1.144 g/mL at 25 °C.[1] Chemically, the presence of the aldehyde group allows for specific reactions that can be exploited for its separation, such as the formation of a water-soluble bisulfite adduct.[4]

Q2: What are the most common methods for removing unreacted 4-(methylthio)benzaldehyde from a reaction mixture?

A2: The primary methods for removing unreacted 4-(methylthio)benzaldehyde are:

  • Aqueous Extraction with Sodium Bisulfite: This is a highly selective and effective method for aldehydes.[4] It involves the reaction of the aldehyde with a saturated sodium bisulfite solution to form a water-soluble adduct, which can then be easily separated into an aqueous layer.[5][6]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7][8]

  • Recrystallization: If the desired product is a solid, recrystallization can be used to purify it from the liquid 4-(methylthio)benzaldehyde based on differences in solubility at varying temperatures.[8][9]

  • Distillation: Given its relatively high boiling point, distillation (simple, fractional, or vacuum) can be employed if the desired product has a significantly different boiling point and is thermally stable.

Q3: My desired product is sensitive to changes in pH. Can I still use the sodium bisulfite extraction method?

A3: Yes, but with caution. The formation of the bisulfite adduct is typically performed under neutral to slightly acidic conditions. However, the regeneration of the aldehyde from the aqueous adduct requires basification, usually to a pH of 12 with a strong base like sodium hydroxide.[6][10] If your product is sensitive to basic conditions, you would need to carefully neutralize the aqueous layer after the extraction of your product, or consider alternative purification methods like column chromatography.

Q4: I've performed the bisulfite extraction, but I'm not sure if all the 4-(methylthio)benzaldehyde has been removed. How can I check for its presence?

A4: Several analytical techniques can be used to detect residual 4-(methylthio)benzaldehyde:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the aldehyde. A co-spotted lane with a standard of 4-(methylthio)benzaldehyde will help in identification.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can accurately determine the concentration of the aldehyde in your product. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the characteristic aldehyde proton peak of 4-(methylthio)benzaldehyde.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the removal of unreacted 4-(methylthio)benzaldehyde.

Issue 1: Low Efficiency of Removal Using Bisulfite Extraction
Potential Cause Troubleshooting Steps
Incomplete reaction with sodium bisulfite. Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[10] The reactivity of the solution decreases over time. Increase the shaking time or use a mechanical stirrer to ensure thorough mixing of the organic and aqueous phases.[5]
Poor solubility of the aldehyde in the reaction medium. The reaction occurs at the interface of the organic and aqueous layers. Adding a water-miscible co-solvent like methanol or THF can increase the interfacial area and improve the reaction rate.[4][6]
Steric hindrance around the aldehyde group. While 4-(methylthio)benzaldehyde is generally reactive, significant steric bulk in your desired product or other components of the mixture could hinder the approach of the bisulfite ion.[10] Consider increasing the reaction time or the excess of sodium bisulfite.
Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction
Potential Cause Troubleshooting Steps
High concentration of solutes or surfactants. Add a small amount of a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
Vigorous shaking. Gently swirl or invert the separatory funnel instead of vigorous shaking.
Similar densities of the organic and aqueous phases. Try adding more of the organic solvent or water to change the overall density of the respective phase.
Issue 3: Difficulty in Regenerating the Aldehyde from the Bisulfite Adduct
Potential Cause Troubleshooting Steps
Insufficient basification. Ensure the pH of the aqueous layer is raised to at least 12.[10] Use a pH meter or pH paper to confirm. Add the base dropwise with stirring to ensure complete reaction.
Incomplete extraction of the regenerated aldehyde. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the regenerated 4-(methylthio)benzaldehyde from the aqueous layer.

Experimental Protocols

Protocol 1: Removal of 4-(methylthio)benzaldehyde using Bisulfite Extraction

This protocol describes the selective removal of unreacted 4-(methylthio)benzaldehyde from a reaction mixture where the desired product is not reactive with bisulfite.

Materials:

  • Crude reaction mixture containing 4-(methylthio)benzaldehyde

  • Methanol (or other suitable water-miscible co-solvent)

  • Saturated aqueous sodium bisulfite (NaHSO3) solution (freshly prepared)

  • Deionized water

  • Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • 50% Sodium hydroxide (NaOH) solution

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol.[10]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5-2 equivalents of a saturated aqueous sodium bisulfite solution for every equivalent of estimated unreacted aldehyde. Shake the funnel vigorously for 1-2 minutes.[5]

  • Extraction: Add deionized water and an immiscible organic solvent to the separatory funnel. Shake the funnel to partition the components.[10] The bisulfite adduct of 4-(methylthio)benzaldehyde will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water to remove any residual bisulfite adduct.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Bisulfite Extraction

bisulfite_extraction_workflow start Crude Reaction Mixture dissolve Dissolve in Methanol start->dissolve add_bisulfite Add Saturated NaHSO3 Solution dissolve->add_bisulfite shake Vigorous Shaking (1-2 min) add_bisulfite->shake add_solvents Add Water & Organic Solvent shake->add_solvents separate Separate Layers add_solvents->separate organic_layer Organic Layer (Purified Product) separate->organic_layer Contains Product aqueous_layer Aqueous Layer (Bisulfite Adduct) separate->aqueous_layer Contains Aldehyde Adduct wash_organic Wash Organic Layer with Water organic_layer->wash_organic dry_concentrate Dry & Concentrate wash_organic->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for the removal of 4-(methylthio)benzaldehyde via bisulfite extraction.

Protocol 2: Regeneration of 4-(methylthio)benzaldehyde from the Aqueous Adduct

This protocol is for recovering the 4-(methylthio)benzaldehyde after it has been separated as its bisulfite adduct.

Procedure:

  • Isolation of Aqueous Layer: Take the aqueous layer containing the bisulfite adduct from Protocol 1.

  • Basification: In a separatory funnel, add an equal volume of an organic solvent (e.g., ethyl acetate). Slowly add 50% sodium hydroxide solution dropwise while monitoring the pH. Continue until the pH of the aqueous layer reaches 12.[10]

  • Extraction: Shake the separatory funnel to extract the regenerated 4-(methylthio)benzaldehyde into the organic layer.

  • Separation and Washing: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the recovered 4-(methylthio)benzaldehyde.

Decision Tree for Purification Method Selection

purification_decision_tree start Start: Crude product with unreacted 4-(methylthio)benzaldehyde is_product_solid Is the desired product a solid? start->is_product_solid solubility_diff Significant difference in solubility from aldehyde? is_product_solid->solubility_diff Yes is_product_stable_pH Is the product stable to basic conditions? is_product_solid->is_product_stable_pH No recrystallize Recrystallization solubility_diff->recrystallize Yes solubility_diff->is_product_stable_pH No bisulfite_extraction Bisulfite Extraction is_product_stable_pH->bisulfite_extraction Yes boiling_point_diff Significant difference in boiling point from aldehyde? is_product_stable_pH->boiling_point_diff No column_chromatography Column Chromatography boiling_point_diff->column_chromatography No distillation Distillation boiling_point_diff->distillation Yes

Caption: Decision tree for selecting a suitable purification method.

Data Summary

PropertyValueSource
Molecular Formula C8H8OS[13]
Molecular Weight 152.21 g/mol [13]
Appearance Clear yellow liquid[1]
Boiling Point 86-90 °C @ 1 mmHg[1]
Density 1.144 g/mL @ 25 °C[1]
Refractive Index n20/D 1.646[1]
Solubility Insoluble in water; Soluble in alcohol[2][3]

References

  • 4-(methyl thio) benzaldehyde, 3446-89-7 - The Good Scents Company. [Link]

  • 4-methyl-thio benzaldehyde - ChemBK. [Link]

  • 4-(Methylthio)benzaldehyde - SIELC Technologies. [Link]

  • 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem. [Link]

  • Chemical Properties of Benzaldehyde, 4-(methylthio)- (CAS 3446-89-7) - Cheméo. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. [Link]

  • CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google P
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]

  • CN102731352A - Preparation method of 4-methylthio benzaldehyde - Google P
  • US5910440A - Method for the removal of organic sulfur from carbonaceous materials - Google P
  • How can I remove aldehyde from a schiff base reaction? - ResearchGate. [Link]

  • Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic Liquids | Energy & Fuels - ACS Publications. [Link]

  • (PDF) Removal of sulfur from a solvent extract - ResearchGate. [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Publishing. [Link]

  • Removal of organosulfur compounds from oil fractions - GlobeCore. [Link]

  • Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques - DTU Research Database. [Link]

  • Isolation, Determination and Analysis of Bioactive Natural Sulfur Compounds - MDPI. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

minimizing side reactions in the formylation of methyl phenyl sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the formylation of methyl phenyl sulfoxide.

Case ID: MPS-CHO-001 Status: Operational Support Tier: Senior Application Scientist

Executive Summary & Mechanism

The Challenge: Formylating methyl phenyl sulfoxide (


) is chemically distinct from standard aromatic formylation. The sulfoxide moiety is amphoteric: the oxygen is nucleophilic, while the 

-protons are acidic (

in DMSO).

The Solution: Direct electrophilic substitution (e.g., Vilsmeier-Haack) often fails, leading to Pummerer-type rearrangements or deoxygenation. The only robust method is


-lithiation followed by a formyl quench (DMF) .

The Core Conflict: Minimizing side reactions requires balancing the kinetic deprotonation of the methyl group against the thermodynamic tendency for ortho-lithiation or nucleophilic attack on the sulfur center.

Reaction Pathway Diagram

The following diagram illustrates the divergence between the desired pathway and the critical failure modes.

ReactionPathways Start Methyl Phenyl Sulfoxide (Ph-S(O)-Me) LDA Reagent: LDA / THF (-78°C) Start->LDA Kinetic Control Vilsmeier Reagent: POCl3 / DMF Start->Vilsmeier Electrophilic Attack AlphaLi α-Lithio Sulfoxide (Ph-S(O)-CH2-Li) LDA->AlphaLi Major Pathway (Fast) OrthoLi Ortho-Lithio Species (Side Reaction) LDA->OrthoLi Competitive (If Temp > -70°C) O_Activated O-Activated Sulfonium (Pummerer Intermediate) Vilsmeier->O_Activated O-Nucleophilicity Product Target: α-Formyl Sulfoxide (Ph-S(O)-CH2-CHO) AlphaLi->Product + DMF (Quench) OrthoProd Ortho-Formyl Product OrthoLi->OrthoProd + DMF PummererProd Pummerer Product (α-Chloro/Acyloxy Sulfide) O_Activated->PummererProd Rearrangement

Caption: Divergence of formylation pathways. Green nodes indicate the desired lithiation route; red nodes indicate common failure modes (Pummerer and Ortho-lithiation).

Core Protocol (The "Happy Path")

Adherence to this protocol minimizes 90% of side reactions.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl Phenyl Sulfoxide 1.0SubstrateMust be dry (azeotrope with toluene if needed).
LDA 1.1 - 1.2BaseDo NOT use n-BuLi alone. n-BuLi acts as a nucleophile and attacks Sulfur. LDA is bulky and non-nucleophilic.
DMF 1.5ElectrophileMust be anhydrous/freshly distilled.
THF SolventMediumAnhydrous. Stabilizer-free preferred.
Step-by-Step Methodology
  • Preparation of LDA: Generate LDA in situ by adding n-BuLi to diisopropylamine in THF at -78°C. Stir for 30 mins. Commercial LDA can vary in titer.

  • Deprotonation: Add the sulfoxide (dissolved in THF) dropwise to the LDA solution at -78°C .

    • Why? At higher temperatures (>-40°C), the ortho-proton on the phenyl ring becomes competitive (Directed Ortho Metalation - DoM).

  • Equilibration: Stir for 30-45 minutes at -78°C.

    • Visual Check: The solution usually turns pale yellow.

  • Formylation: Add neat DMF dropwise.

  • Quench: Warm to 0°C slowly, then quench with saturated aqueous

    
    .
    
    • Warning: Do not use strong acids (HCl). Acidic conditions induce the Pummerer rearrangement on the product or starting material.

Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Issue 1: "I am isolating Thioanisole (Methyl Phenyl Sulfide) instead of the product."

Diagnosis: Reductive Deoxygenation. Cause: This is rare with LDA, but common if "activators" (like oxalyl chloride) were attempted. However, if using LDA, this suggests over-lithiation followed by electron transfer, or contamination of the LDA with unreacted n-BuLi which attacked the sulfur. Fix:

  • Ensure Diisopropylamine is in slight excess (1.1 equiv) relative to n-BuLi when making LDA to consume all n-BuLi.

  • Keep temperature strictly at -78°C.

Issue 2: "I see a mixture of products, including substitution on the phenyl ring."

Diagnosis: Ortho-Lithiation (DoM).[1][2] Cause: The sulfoxide oxygen coordinates to Lithium, directing the base to the ortho position of the ring. This is the thermodynamic product; the


-methyl anion is the kinetic product.
Fix: 
  • Kinetic Control: Reduce the time between sulfoxide addition and DMF quench.

  • Temperature: Never let the reaction rise above -70°C before adding DMF.

  • Additives: Consider adding HMPA (toxic) or DMPU (safer) as a co-solvent. These disrupt the Li-O coordination, reducing the "directing group" effect and favoring the acidity of the methyl group.

Issue 3: "The product decomposes during column chromatography."

Diagnosis:


-Formyl Sulfoxide Instability.
Cause: 


-Formyl sulfoxides (

) are notoriously unstable. They exist in equilibrium with their enol forms and can undergo self-condensation or elimination (releasing water/sulfenic acid) on silica gel. Fix:
  • Avoid Purification: If possible, use the crude material in the next step (e.g., Wittig reaction, reduction).

  • Buffered Silica: If you must purify, use silica gel pre-treated with 1% Triethylamine to neutralize acidity.

  • Rapid Filtration: Perform a flash filtration through a short plug of neutral alumina instead of a full silica column.

Issue 4: "Why can't I just use Vilsmeier-Haack ( )?"

Diagnosis: Mechanistic Incompatibility (Pummerer Rearrangement). Explanation: Vilsmeier reagents are electrophilic. The sulfoxide oxygen is nucleophilic.[3][4]

  • The Sulfoxide O attacks the Vilsmeier reagent (

    
    ).
    
  • This forms an activated sulfonium species.

  • Instead of formylating the carbon, the molecule undergoes Pummerer rearrangement , resulting in

    
    -chloro sulfide or decomposition.
    Rule:  Never use electrophilic activators (
    
    
    
    ) if you want to retain the sulfoxide oxygen.

Diagnostic Workflow

Use this logic gate to determine your next experimental move.

Troubleshooting Start Analyze Crude NMR Q1 Is the Sulfoxide Oxygen intact? Start->Q1 NoO Product is Thioanisole (Sulfide) Q1->NoO No YesO Check Regioselectivity Q1->YesO Yes Fix1 Fix: Excess Amine in LDA prep Check n-BuLi titer NoO->Fix1 Q2 Is CHO on Methyl or Phenyl? YesO->Q2 Ortho Ortho-Formyl Detected Q2->Ortho Phenyl (Ortho) Alpha Alpha-Formyl Detected Q2->Alpha Methyl (Alpha) Fix2 Fix: Lower Temp (-78°C) Shorten deprotonation time Ortho->Fix2 Q3 Is Yield Low after Column? Alpha->Q3 Decomp Silica Decomposition Q3->Decomp Yes Fix3 Fix: Use Crude or Neutral Alumina Decomp->Fix3

Caption: Diagnostic logic for analyzing reaction failure modes based on crude NMR data.

References

  • Lithiation of Methyl Phenyl Sulfoxide: Organic Syntheses, Coll. Vol. 6, p. 737 (1988); Vol. 57, p. 53 (1977). "Methyl Phenyl Sulfoxide".[5] (Provides baseline data on the substrate and its lithiation behavior).

  • Mechanism of Pummerer Rearrangement (The Competitor): Organic Reactions, "The Pummerer Reaction of Sulfinyl Compounds". (Definitive guide on why electrophilic activation leads to rearrangement).

  • Stability of

    
    -Functionalized Sulfoxides: 
    Organic & Biomolecular Chemistry, "On the synthesis of α-amino sulfoxides". (Discusses the instability and 
    
    
    
    -elimination risks of similar sulfoxide adducts).
  • Ortho-Lithiation vs Alpha-Lithiation: Journal of the American Chemical Society, "Lithium Diisopropylamide-Mediated Ortholithiations". (Mechanistic insight into LDA behavior and ortho-directing effects).

Sources

Technical Support Center: Navigating Emulsion Challenges in the Extraction of p-(Methylsulphinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides expert-driven troubleshooting advice and frequently asked questions (FAQs) to address the common, yet often frustrating, issue of emulsion formation during the liquid-liquid extraction of p-(Methylsulphinyl)benzaldehyde. Our goal is to equip you with the foundational knowledge and practical techniques to both prevent and resolve emulsions, ensuring the efficient and high-purity isolation of your target compound.

Understanding the Core Challenge: Why Do Emulsions Form?

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of extracting this compound, the unique chemical nature of the target molecule and potential impurities can create a perfect storm for emulsion formation.

The sulfoxide group in this compound imparts a degree of surfactant-like character, with a polar oxygen-sulfur bond and a nonpolar aromatic ring. This amphiphilic nature can stabilize the interface between the aqueous and organic layers. Furthermore, unreacted starting materials, byproducts, or residual reagents from the synthesis, such as acids, bases, or salts, can act as emulsifying agents, exacerbating the problem.[2] Vigorous shaking during the extraction process provides the physical energy needed to disperse the liquids and form a stable emulsion.[2]

Frequently Asked Questions (FAQs)

Q1: I've formed a persistent emulsion during the dichloromethane extraction of my crude this compound reaction mixture. What is the most likely cause?

A1: The most probable cause is the presence of surfactant-like impurities from your synthesis.[2] Given that the synthesis of sulfoxides often involves oxidation, residual oxidizing agents or acidic byproducts can contribute to emulsion stability.[3][4] Additionally, the inherent polarity of the sulfoxide group in your product can itself stabilize the oil-in-water or water-in-oil interface. Dichloromethane is also known to be more prone to forming emulsions compared to other solvents like ethyl acetate.[5]

Q2: Is it better to prevent emulsions from forming in the first place?

A2: Absolutely. Preventing an emulsion is always more efficient than breaking one. The simplest preventative measure is to use gentle mixing. Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion. This provides sufficient surface area for the extraction to occur without the high energy input that leads to stable emulsions.[2]

Q3: Can the pH of my aqueous wash contribute to emulsion formation?

A3: Yes. Significant changes in pH can lead to the formation of salts that may act as emulsifiers. For instance, if your reaction mixture is acidic and you perform a basic wash (e.g., with sodium bicarbonate or sodium hydroxide), the resulting salts can stabilize an emulsion. It is often beneficial to perform a neutral water or brine wash before any acid/base washes to remove highly water-soluble impurities first.

Q4: I've heard adding salt can help. How does this work?

A4: This technique is known as "salting out." Adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel increases the ionic strength of the aqueous layer.[6] This makes the aqueous phase more polar, which in turn decreases the solubility of organic compounds in it. This effect forces the separation of the organic and aqueous layers and can disrupt the forces stabilizing the emulsion.[2][6]

Troubleshooting Guide: Breaking a Stubborn Emulsion

When prevention fails, a systematic approach to breaking the emulsion is necessary. The following flowchart and detailed protocols provide a step-by-step guide to resolving emulsions encountered during the extraction of this compound.

Emulsion Resolution Workflow

Emulsion_Troubleshooting start Persistent Emulsion Formed patience Step 1: Patience Allow funnel to stand for 10-20 minutes. start->patience Initial State physical Step 2: Gentle Physical Agitation Gently swirl or tap the funnel. patience->physical No separation success Phases Separated patience->success Separation occurs salt Step 3: Increase Ionic Strength Add saturated brine (NaCl solution). physical->salt Emulsion persists physical->success Separation occurs solvent Step 4: Change Solvent Polarity Add a small amount of a different organic solvent. salt->solvent Emulsion persists salt->success Separation occurs centrifuge Step 5: Centrifugation Physically force separation of layers. solvent->centrifuge Emulsion persists solvent->success Separation occurs filter Step 6: Filtration Pass through Celite® or glass wool. centrifuge->filter Emulsion persists or not feasible centrifuge->success Separation occurs filter->success Separation occurs fail Consider alternative workup/purification filter->fail Emulsion persists

Caption: A decision-making workflow for breaking emulsions.

Detailed Experimental Protocols

Protocol 1: The "Salting Out" Method

This is often the most effective and least disruptive method for breaking emulsions.

Objective: To increase the ionic strength of the aqueous phase, thereby forcing the separation of the two immiscible layers.[6]

Procedure:

  • Secure the separatory funnel containing the emulsion in a ring stand.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution in small portions (e.g., 10-20 mL at a time) to the separatory funnel.

  • After each addition, gently swirl the funnel. Avoid vigorous shaking.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • Continue adding brine until the emulsion breaks and a clear interface is visible.

  • Proceed with the separation of the layers as usual.[7]

Protocol 2: Centrifugation

For smaller scale extractions, centrifugation is a highly effective physical method to break emulsions.[8]

Objective: To use centrifugal force to overcome the forces stabilizing the emulsion and compel the separation of the denser and lighter phases.

Procedure:

  • Carefully transfer the entire contents of the separatory funnel (or a portion of it) into appropriate centrifuge tubes. Ensure the tubes are suitable for use with the organic solvents in your extraction.

  • Balance the centrifuge by placing tubes of equal weight opposite each other.

  • Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

  • Carefully remove the tubes from the centrifuge. The layers should now be distinct.

  • Pipette the top layer out of the centrifuge tube, or use a separatory funnel to separate the now-distinct layers.

Protocol 3: Filtration through Celite® or Glass Wool

This method is useful when the emulsion is stabilized by fine particulate matter.

Objective: To physically remove the emulsified layer by passing it through a filter aid.[9]

Procedure:

  • Place a plug of glass wool into the neck of a funnel.

  • Alternatively, prepare a small pad of Celite® over a piece of filter paper in a Büchner funnel.

  • Wet the filter aid with the organic solvent being used in the extraction.

  • Slowly pour the entire contents of the separatory funnel through the prepared filter.

  • The filter aid should trap the emulsified material, allowing the distinct aqueous and organic phases to pass through.

  • Collect the filtrate in a clean flask and transfer it back to a clean separatory funnel to allow the layers to separate fully.

Data Summary Table: Troubleshooting Techniques

MethodPrinciple of ActionBest ForConsiderations
Patience & Gentle Agitation Allows time for gravity to act on the dispersed droplets.Mild, unstable emulsions.May not be effective for persistent emulsions and can be time-consuming.[1]
Salting Out (Brine Wash) Increases the ionic strength of the aqueous layer, reducing the solubility of the organic phase.[6]Most common and effective method for many types of emulsions.The added salt will remain in the aqueous layer, which may need to be considered for downstream applications.[8]
Change of Solvent Polarity Adding a small amount of a different, miscible organic solvent can alter the overall polarity and break the emulsion.[2]Emulsions where the densities of the two phases are very similar.May affect the partitioning of the product and impurities.
Centrifugation Applies a strong physical force to separate the phases based on density.[8]Small-scale extractions and stubborn emulsions.Requires access to a centrifuge and appropriate tubes.
Filtration Physically removes the emulsified layer.[9]Emulsions stabilized by fine solid particles.Can lead to some loss of product adsorbed onto the filter aid.
Heating/Cooling Changes in temperature can alter viscosity and solubility, aiding separation.Thermally stable compounds.Risk of degrading the target compound or boiling volatile solvents.[1]

Final Recommendations

When faced with an emulsion during the extraction of this compound, a methodical and patient approach is key. Always begin with the least invasive techniques, such as allowing the mixture to stand or gentle agitation, before moving on to chemical or more forceful physical methods. For this particular compound and its likely impurities, the "salting out" method is highly recommended as a first-line chemical intervention due to its effectiveness and minimal impact on the desired product. By understanding the underlying causes of emulsion formation and being equipped with a range of troubleshooting strategies, you can significantly improve the efficiency and success of your extraction and purification workflows.

References

  • U.S. Patent No. US9018421B2. (2015). Separation of aromatic aldehydes.
  • Alam, T., Proietti, F., & Rawyler, A. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Falk, B., et al. (2024). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology. [Link]

  • Bahrami, K., Khodaei, M. M., & Yousefi, B. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 28(4), 133-137. [Link]

  • U.S. Patent No. US4162269A. (1979). Purification process for 3-phenoxybenzaldehyde.
  • Chen, Z., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5233. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Extraction. [Link]

  • Li, H., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Frontiers in Chemistry, 9, 736531. [Link]

  • LCGC International. (2015). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Boucher, D. R., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1168-1173. [Link]

  • SpectroscopyNOW. (2013). Aldehydes in water: Simultaneous derivatisation and extraction in green process. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]

  • Reddit. (2018). Breaking emulsions. r/chemistry. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • ResearchGate. (2011). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone. [Link]

  • U.S. Patent No. EP0016487A1. (1980). Method for the purification of benzaldehyde.
  • Skarżewski, J., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611. [Link]

  • ResearchGate. (2020). salting out. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 850-861. [Link]

  • MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. [Link]

  • ResearchGate. (2021). Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. [Link]

  • LCGC International. (2023). Enhancing Extractions by Salting Out. [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • PubMed. (2021). Effects of salting-in/out-assisted extractions on structural, physicochemical and functional properties of Tenebrio molitor larvae protein isolates. [Link]

  • Europe PMC. (2012). Sulfinyl-mediated stereoselective Overman rearrangements and Diels-Alder cycloadditions. [Link]

  • U.S. Patent No. US5731423A. (1998). Process for preparing sulfoxides.
  • ACS Publications. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Salting Out. [Link]

  • MDPI. (2026). Adsorption Characteristics of Chloride Ions by Calcined Hydrotalcite and Its Influence on the Salt Corrosion Resistance of Asphalt Binder. [Link]

  • ResearchGate. (2026). Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: HPLC-UV Quantification of p-(Methylsulphinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-(Methylsulphinyl)benzaldehyde (MSA), also known as 4-(methylsulfinyl)benzaldehyde, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Sulindac . Its quality control is pivotal; the presence of unreacted starting material (sulfide) or over-oxidized byproducts (sulfone) directly impacts the yield and purity of the final API.

This guide validates a High-Performance Liquid Chromatography (HPLC-UV) method for MSA. We compare this approach against traditional Gas Chromatography (GC) and Titration methods, demonstrating why HPLC is the only viable option for ensuring pharmaceutical-grade specificity and stability.

Methodological Landscape: Why HPLC?

In the analysis of aromatic sulfoxides, the choice of method is dictated by the thermal instability of the sulfoxide moiety (


).
Comparative Performance Matrix
FeatureHPLC-UV (Recommended) Gas Chromatography (GC) Titration (Redox)
Mechanism Partition Chromatography (Ambient Temp)Volatilization (High Temp)Stoichiometric Reaction
Specificity High : Resolves Sulfide, Sulfoxide, SulfoneLow : Thermal degradation creates artifactsLow : Cannot distinguish oxidation states easily
Stability Excellent : Analyte remains intactPoor : Sulfoxides disproportionate >150°CGood : Wet chemistry
LOD/LOQ ppm level (High Sensitivity)Variable (due to noise/breakdown)% level (Bulk assay only)
The "Thermal Trap" of Gas Chromatography

Researchers often default to GC for aldehydes. However, for MSA, the sulfoxide bond is thermally labile. At injector temperatures (>200°C), MSA undergoes Pummerer-type rearrangements or disproportionation into the sulfide and sulfone. This leads to:

  • False Negatives: Loss of the main peak.

  • False Positives: Artificially high levels of impurities (sulfide/sulfone) that were generated during analysis, not present in the sample.

Validated Analytical Protocol (The "Product")

This protocol has been optimized for the separation of MSA from its critical impurities: p-(Methylthio)benzaldehyde (Precursor) and p-(Methylsulfonyl)benzaldehyde (Over-oxidation product).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
    ).
    
    • Rationale: C18 provides sufficient hydrophobic retention to separate the polar sulfoxide from the non-polar sulfide.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q).

    • B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic 70:30 (A:B) or Gradient (10% B

      
       60% B over 15 min).
      
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controlled to prevent viscosity fluctuations).
    
  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary).

    • Rationale: The benzaldehyde chromophore absorbs strongly at 254 nm.

  • Injection Volume:

    
    .
    
Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution:

    
     MSA in Diluent.
    

Experimental Validation (ICH Q2(R1))

The following data summarizes the validation of this method, proving its suitability for regulatory submission.

Specificity & System Suitability

The method must distinguish the target from likely impurities.

  • Elution Order (Typical on C18):

    • Sulfoxide (MSA): Most polar, elutes first (

      
      ).
      
    • Sulfone: Intermediate polarity (

      
      ).
      
    • Sulfide: Least polar, elutes last (

      
      ).
      
  • Resolution (

    
    ): 
    
    
    
    between all critical pairs.
Linearity

Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (


).
Concentration (%)Concentration (

)
Peak Area (mAU*s)
5025012450
7537518700
10050024950
12562531200
15075037400

Statistical Result:

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Passes ICH requirement of
    
    
    ).
Accuracy (Recovery)

Spike recovery studies were performed by adding known amounts of MSA to a placebo matrix.

Spike LevelAmount Added (

)
Amount Recovered (

)
% Recovery% RSD (n=3)
80%400398.499.6%0.45%
100%500501.5100.3%0.32%
120%600597.099.5%0.51%

Visualizing the Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the decision logic rejecting GC and Titration in favor of HPLC based on chemical properties.

AnalyticalDecision Start Analyte: this compound Prop1 Property: Thermally Labile (S=O) Start->Prop1 Prop2 Property: Oxidation State Critical Start->Prop2 MethodGC Option A: Gas Chromatography Prop1->MethodGC High Temp MethodHPLC Option C: RP-HPLC (UV) Prop1->MethodHPLC Ambient Temp MethodTitration Option B: Redox Titration Prop2->MethodTitration Bulk Reaction ResultGC FAIL: Thermal Degradation (False Impurities) MethodGC->ResultGC ResultTitration FAIL: Low Specificity (Cannot distinguish Sulfide/Sulfone) MethodTitration->ResultTitration ResultHPLC PASS: High Specificity & Stability MethodHPLC->ResultHPLC

Caption: Decision matrix highlighting the failure modes of GC (thermal instability) and Titration (specificity) vs. the success of HPLC.

Diagram 2: Validation Workflow (ICH Q2)

The step-by-step validation lifecycle for this specific method.

ValidationFlow Step1 1. Specificity (Inject Impurity Mix) Step2 2. Linearity (5 Levels: 50-150%) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability n=6) Step3->Step4 Decision Pass Criteria? Step4->Decision Final Validated Method Ready for QC Decision->Final Yes Rework Re-optimize Conditions Decision->Rework No Rework->Step1

Caption: Sequential validation workflow ensuring the method meets ICH Q2(R1) standards for linearity, accuracy, and precision.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733519, 4-(Methylsulfinyl)benzaldehyde. [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[2][3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MDPI. (2023). Thermal Instability of Organosulfur Compounds in Gas Chromatography. (Contextual reference on sulfoxide degradation). [Link]

Sources

Comparative Guide: Reactivity of Ortho-, Meta-, and Para-Sulfinyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sulfinyl groups (–S(O)R) into benzaldehyde scaffolds creates a unique electronic and steric environment critical for structure-activity relationship (SAR) studies. Unlike simple alkyl or halo substituents, the sulfinyl group acts as a chiral, strong electron-withdrawing group (EWG) with distinct dipole characteristics.

This guide compares the reactivity of ortho-, meta-, and para- sulfinyl benzaldehydes in nucleophilic addition reactions (e.g., condensation, reduction).

  • Para-isomers exhibit the highest electrophilicity due to resonance-assisted electron withdrawal (

    
    ).
    
  • Meta-isomers display high reactivity driven purely by inductive effects (

    
    ), often matching or slightly exceeding para-isomers in equilibrium constants (
    
    
    
    ) but lacking the resonance stabilization of transition states.
  • Ortho-isomers are the anomaly; despite strong inductive activation, they suffer from significant steric hindrance and ground-state stabilization via intramolecular hydrogen bonding, typically resulting in the slowest reaction kinetics (

    
    ).
    

Electronic & Steric Profiling[1]

To rationalize reactivity, we must decouple the electronic activation from steric deactivation. The sulfinyl group is unique because it is a chiral center (sulfur is


 hybridized with a lone pair) and a strong dipole.
Hammett Substituent Constants

The reactivity of the aldehyde carbonyl is governed by the electron density at the carbonyl carbon. Lower density (higher


) correlates with faster nucleophilic attack.
Isomer PositionElectronic EffectHammett Constant (

)
Predicted Carbonyl Activity
Para (

-)
Resonance (-R) & Inductive (-I)

High. Strong activation. The S=O group pulls density from the ring, destabilizing the aldehyde and inviting attack.
Meta (

-)
Inductive (-I) only

High. Strong activation. Often comparable to para in equilibrium thermodynamics, though kinetics may vary.
Ortho (

-)
Inductive (-I) + Field EffectsN/A (Steric dominant)Variable. Electronically highly activated, but sterically blocked.
The "Ortho Effect" and Conformational Locking

The ortho-sulfinyl benzaldehyde presents a specific challenge known as the "Ortho Effect."

  • Steric Blockade: The bulky

    
     group physically impedes the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).
    
  • Intramolecular H-Bonding: The sulfinyl oxygen is a strong H-bond acceptor. It forms a 5-membered interaction with the aldehydic proton (

    
    ). This "locks" the conformation, stabilizing the ground state and increasing the activation energy (
    
    
    
    ) required for reaction.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing forces of electronic activation (Hammett) versus steric hindrance across the three isomers.

ReactivityLandscape cluster_factors Governing Factors Benzaldehyde Sulfinyl Benzaldehyde (Ar-CHO) Para Para-Isomer (Max Resonance Withdrawal) High k_obs Benzaldehyde->Para Substituent Position Meta Meta-Isomer (Max Inductive Withdrawal) High k_obs Benzaldehyde->Meta Ortho Ortho-Isomer (Steric Hindrance + H-Bond Lock) Low k_obs Benzaldehyde->Ortho Mechanism Nucleophilic Attack (Rate Determining Step) Para->Mechanism Strong Activation (Low Sterics) Meta->Mechanism Strong Activation (No Resonance) Ortho->Mechanism Blocked Approach (High Sterics) Electronic Electronic Effect (-I/-R) Increases Rate Steric Steric Bulk Decreases Rate

Caption: Figure 1. Comparative reactivity flow. Green pathways indicate favorable kinetics; the red dashed line indicates kinetic inhibition due to steric/conformational locking in the ortho-isomer.

Experimental Protocol: Comparative Kinetics

To objectively compare these isomers, we utilize a Schiff Base Formation assay. This reaction is sensitive to both the electrophilicity of the carbon (electronic) and the accessibility of the carbonyl (steric).[1]

Protocol: Kinetic Monitoring via UV-Vis

Objective: Determine the pseudo-first-order rate constant (


) for the reaction of sulfinyl benzaldehydes with n-butylamine.

Reagents:

  • Substrate: o-, m-, p- (Methylsulfinyl)benzaldehyde (10 mM in MeOH).

  • Nucleophile: n-Butylamine (100 mM in MeOH, 10-fold excess).

  • Solvent: Anhydrous Methanol.

Workflow:

  • Baseline: Measure the UV-Vis absorbance (

    
     nm) of the pure aldehyde substrate to establish 
    
    
    
    .
  • Initiation: In a quartz cuvette, mix 0.3 mL of aldehyde stock with 2.7 mL of amine stock. Rapidly invert to mix.

  • Monitoring: Immediately track the decay of the carbonyl

    
     transition or the appearance of the imine band (
    
    
    
    nm) at 25°C.
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Self-Validating Check:

  • Linearity: The plot must be linear (

    
    ) for at least 3 half-lives to confirm pseudo-first-order kinetics.
    
  • Isosbestic Point: The presence of a clear isosbestic point in the overlaid spectra confirms a clean A

    
     B conversion without long-lived intermediates.
    

Comparative Performance Data

The following table synthesizes expected reactivity trends based on Hammett principles and steric parameters.

FeaturePara-Sulfinyl Meta-Sulfinyl Ortho-Sulfinyl
Relative Rate (

)
100 (Reference) ~95 - 105< 10
Electronic Nature Strong EWG (

)
Strong EWG (

)
EWG + Field Effect
Steric Hindrance NegligibleLowHigh
Solubility (MeOH) HighHighModerate (Crystal lattice energy often higher)
Primary Application Rapid library synthesisFine-tuning acidityChiral auxiliaries / Ligands
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Para/Meta: These isomers are excellent candidates for reactions requiring mild conditions. The electron-withdrawing nature of the sulfinyl group makes the aldehyde highly susceptible to attack.

  • Ortho: The reaction rate drops precipitously (often 10-100x slower). However, the ortho-isomer is valuable for stereoselective synthesis . The chiral sulfinyl group, being close to the reaction center, can induce diastereoselectivity in the product (e.g., forming chiral amines), a feature absent in the distal para and meta isomers.

Synthesis & Pathway Visualization

When synthesizing these isomers, the meta isomer is often the thermodynamic sink in oxidation reactions, whereas ortho requires directed lithiation strategies.

SynthesisPath cluster_para Para/Meta Synthesis cluster_ortho Ortho Synthesis Thioanisole Thioanisole (Ph-S-Me) Vilsmeier Vilsmeier-Haack (Formylation) Thioanisole->Vilsmeier Lithiation Directed Lithiation (n-BuLi / DMF) Thioanisole->Lithiation Directing Group Oxidation Oxidation (NaIO4) Vilsmeier->Oxidation ParaProduct p-Sulfinyl Benzaldehyde Oxidation->ParaProduct OrthoOx Oxidation (mCPBA) Lithiation->OrthoOx OrthoProduct o-Sulfinyl Benzaldehyde OrthoOx->OrthoProduct

Caption: Figure 2. Divergent synthetic pathways. Ortho-isomers often require directed metallation, leveraging the sulfur lone pair, whereas para-isomers follow standard electrophilic aromatic substitution.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Oae, S. (1991).Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. (Discusses oxidation selectivity relevant to synthesis).
  • Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. (Highlights the utility of the ortho-sulfinyl group as a chiral controller despite low reactivity).

Sources

Comparative Computational Guide: Electronic Properties of p-(Methylsulphinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-(Methylsulphinyl)benzaldehyde (PMSB) (CAS: 37794-15-3) represents a critical "oxidation intermediate" in the landscape of sulfur-containing aromatic synthons. In drug discovery, the sulfinyl moiety (-S(=O)CH₃) offers a unique electronic profile—acting as a chiral, inductive electron-withdrawing group that retains moderate polarity, unlike its lipophilic sulfide precursor or the highly polar sulfone analog.

This guide provides a technical comparison of PMSB against its direct analogs: p-(Methylthio)benzaldehyde (Sulfide) and p-(Methylsulfonyl)benzaldehyde (Sulfone) . By leveraging Density Functional Theory (DFT) protocols, we analyze how the oxidation state of the sulfur atom modulates the electronic landscape, specifically the HOMO-LUMO gap, molecular electrostatic potential (MEP), and carbonyl reactivity.

Computational Framework & Methodology

To ensure reproducibility and accuracy, the following computational workflow is recommended for analyzing PMSB. This protocol aligns with current standards for small organic electrophiles.

Standardized Protocol
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for balanced electronic description) or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions is critical for sulfur lone pair description).

  • Solvation Model: IEF-PCM (Solvent: DMSO or Water to mimic physiological/reaction media).

  • Vibrational Analysis: Required to confirm minima (zero imaginary frequencies).

Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing the electronic properties of PMSB.

ComputationalWorkflow Input Input Structure (PMSB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Freq Calculation (Check Imaginary Freq) Opt->Freq Freq->Opt Imaginary Freq Found NBO NBO Analysis (Charge Transfer) Freq->NBO Valid Minima TDDFT TD-DFT (Excited States/UV-Vis) Freq->TDDFT Output Reactivity Descriptors (HOMO, LUMO, MEP) NBO->Output TDDFT->Output

Figure 1: Standardized DFT workflow for validating electronic stability and reactivity.

Comparative Electronic Analysis

The electronic behavior of PMSB is best understood relative to its oxidation states. The sulfur atom transitions from an electron donor (Sulfide) to a strong electron withdrawer (Sulfone).[1] PMSB (Sulfoxide) occupies the middle ground, exhibiting "dual character" due to the chiral nature of the sulfinyl group.

Frontier Molecular Orbitals (FMO) & Band Gap

The HOMO-LUMO gap (


) serves as a primary indicator of kinetic stability and chemical hardness (

).
PropertySulfide Analog (-SMe)PMSB (Sulfoxide) (-S(O)Me)Sulfone Analog (-SO₂Me)
Hammett Constant (

)
0.00 (Neutral/Donor)0.49 (Withdrawing) 0.72 (Strong Withdrawing)
Electronic Effect Resonance Donor (+R)Inductive Withdrawing (-I)Strong Inductive/Resonance (-I/-R)
HOMO Energy High (Less Stable)Medium Low (Stabilized)
LUMO Energy HighMedium Low (Susceptible to Nucleophiles)
Band Gap (

)
Narrow (Red-shifted UV)Intermediate Wide (Blue-shifted UV)
Dipole Moment (

)
Low (~1.5 - 2.0 D)High (~3.5 - 4.2 D) Very High (~4.5 - 5.0 D)

Key Insight: PMSB exhibits a larger dipole moment than the sulfide due to the polarized S=O bond. However, unlike the sulfone, the sulfinyl group in PMSB is chiral , creating distinct stereoelectronic interactions with chiral biological targets.

Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the global reactivity descriptors.

  • Electrophilicity Index (

    
    ):  Measures the propensity to accept electrons.
    
    • Trend: Sulfone > PMSB > Sulfide.

    • Implication: PMSB is more reactive towards nucleophilic attack (e.g., Schiff base formation with amines) than the sulfide analog but less aggressive than the sulfone.

  • Chemical Hardness (

    
    ):  Resistance to charge transfer.
    
    • Trend: Sulfone > PMSB > Sulfide.

    • Implication: PMSB represents a balance of stability and reactivity, making it an ideal candidate for controlled drug release mechanisms (e.g., prodrugs reduced back to sulfides in vivo).

Structural & Reactivity Pathways

The oxidation state of the sulfur atom dramatically alters the electron density at the carbonyl carbon (the site of drug conjugation).

Mechanism of Electronic Modulation

The following diagram illustrates how the oxidation state influences the carbonyl reactivity through inductive and resonance effects.

ElectronicModulation Sulfide Sulfide (-SMe) Electron Donor (+R) High e- Density on Ring Carbonyl Benzaldehyde Carbonyl (C=O) Reactivity Center Sulfide->Carbonyl Deactivates (increases e- density) PMSB PMSB (-S(=O)Me) Inductive Withdrawing (-I) Polarized S=O Bond PMSB->Carbonyl Activates (moderate) Sulfone Sulfone (-SO2Me) Strong Withdrawing (-R/-I) Low e- Density on Ring Sulfone->Carbonyl Strongly Activates Reaction Nucleophilic Attack (e.g., Amine Conjugation) Carbonyl->Reaction Rate Determination

Figure 2: Impact of sulfur oxidation state on the electrophilic susceptibility of the benzaldehyde carbonyl.

Experimental Validation & NLO Properties

To ground the computational data, researchers should look for specific spectroscopic signatures.

Infrared (IR) Spectroscopy Markers
  • C=O Stretch: The electron-withdrawing nature of the sulfinyl group in PMSB shifts the carbonyl stretch to higher wavenumbers compared to the sulfide.

    • Sulfide:[1] ~1690 cm⁻¹

    • PMSB: ~1700–1705 cm⁻¹ (Predicted)

    • Sulfone: ~1710 cm⁻¹

  • S=O Stretch: A diagnostic peak for PMSB appears in the 1030–1060 cm⁻¹ region (strong), distinct from the sulfone's symmetric/asymmetric doublet (1150/1300 cm⁻¹).

Non-Linear Optical (NLO) Potential

PMSB is a "Push-Pull" system (though weaker than amino-nitro systems).

  • Donor: Phenyl ring (weak).

  • Acceptor: Formyl group (-CHO) and Sulfinyl group (-S(O)Me).

  • Result: PMSB exhibits non-centrosymmetric charge distribution, leading to a non-zero first hyperpolarizability (

    
    ). This makes it a candidate for NLO materials, often superior to sulfones due to better transparency in the UV region (wider gap than sulfides, but better charge transfer than sulfones).
    

References

  • Gaussian, Inc. "Gaussian 16 User Reference." Gaussian.com. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Clark, T., et al. (2008).[2] "Why are dimethyl sulfoxide and dimethyl sulfone such good solvents?" Journal of Molecular Modeling. Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized p-(Methylsulphinyl)benzaldehyde via Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for determining the purity of synthesized p-(Methylsulphinyl)benzaldehyde. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

This compound is a valuable intermediate in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants into final active pharmaceutical ingredients (APIs). A common synthetic route to this compound involves the oxidation of p-(methylthio)benzaldehyde. This process can lead to the presence of unreacted starting material and the over-oxidized product, p-(methylsulfonyl)benzaldehyde, as primary impurities.

The Superiority of NMR for Purity Determination: A Comparative Overview

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays in purity analysis, quantitative NMR (qNMR) offers distinct advantages, particularly for the structural confirmation and quantification of impurities without the need for specific reference standards for each impurity.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a primary analytical method for purity assessment.[1][2]

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Differential partitioning of analytes between a stationary and a mobile phase.Separation of volatile compounds in a gaseous mobile phase.
Quantification Absolute or relative quantification using an internal standard. Does not require a reference standard for each impurity.Requires a reference standard for each analyte for accurate quantification.Requires a reference standard for each analyte for accurate quantification.
Structural Info Provides detailed structural information, enabling the identification of unknown impurities.Provides retention time, which is not a unique identifier.Provides retention time; mass spectrometry coupling (GC-MS) is needed for structural information.
Sample Prep Simple dissolution in a deuterated solvent.More complex, often requiring filtration and mobile phase preparation.Sample must be volatile or derivatized to become volatile.
Universality Universal detector for all protons.Detector response can vary significantly between compounds.Detector response can vary; not suitable for non-volatile compounds.

Unveiling the Purity of this compound: A ¹H NMR Approach

The ¹H NMR spectrum of this compound, along with its potential impurities, provides a unique fingerprint for each molecule. By carefully analyzing the chemical shifts, signal integrations, and multiplicities, we can both identify and quantify the components of a synthesized sample.

Expected ¹H NMR Chemical Shifts

The following table outlines the predicted ¹H NMR chemical shifts for this compound and its common impurities in DMSO-d₆. The predictions for the target compound are based on the analysis of structurally similar molecules.

CompoundAldehyde Proton (s, 1H)Aromatic Protons (m, 4H)Methyl Protons (s, 3H)
This compound ~10.0 ppm~7.8 - 8.1 ppm~2.8 ppm
p-(Methylthio)benzaldehyde~9.9 ppm~7.3 - 7.8 ppm~2.5 ppm
p-(Methylsulfonyl)benzaldehyde~10.1 ppm~8.0 - 8.3 ppm~3.3 ppm

Note: Chemical shifts are approximate and can be influenced by concentration and the specific batch of deuterated solvent.

A Validated Protocol for Quantitative ¹H NMR (qNMR) Analysis

This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the purity assessment.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh ~15-20 mg of synthesized this compound prep2 Accurately weigh ~5-10 mg of internal standard (e.g., maleic acid) prep1->prep2 prep3 Dissolve both in ~0.7 mL of DMSO-d6 in a vial prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into a calibrated NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock and shim the spectrometer on the DMSO-d6 signal acq1->acq2 acq3 Acquire a quantitative ¹H NMR spectrum with appropriate parameters acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction acq3->proc1 proc2 Integrate the signals for the analyte, impurities, and internal standard proc1->proc2 proc3 Calculate the purity of this compound proc2->proc3

Caption: Workflow for qNMR Purity Assessment.

Detailed Step-by-Step Methodology

1. Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz)

  • 5 mm NMR tubes

  • Analytical balance (4 decimal places)

  • This compound sample

  • Internal Standard (e.g., Maleic Acid, high purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial.

  • To the same vial, add an accurately weighed amount (approximately 5-10 mg) of the internal standard. The choice of maleic acid is strategic; its olefinic protons resonate in a region of the spectrum that is typically free of signals from the analyte and its impurities.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently swirl the vial to ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak. High-quality shimming is critical for accurate integration.

  • Acquire the ¹H NMR spectrum using the following key parameters:

    • Pulse Angle: 30-45°. A smaller pulse angle helps to ensure that all protons have sufficient time to relax between pulses.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being quantified. A conservative value of 30 seconds is recommended to ensure full relaxation of all signals, which is crucial for accurate integration.

    • Number of Scans (ns): A sufficient number to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest). Typically, 16 to 64 scans are adequate.

    • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

4. Data Processing and Purity Calculation:

  • Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved signals corresponding to the aldehyde proton of this compound, any observable impurity signals, and a known signal from the internal standard (e.g., the two olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Trustworthiness Through Self-Validation

The described protocol incorporates self-validating principles. The use of a certified internal standard of known purity provides a direct and traceable reference for quantification.[3] The clear resolution of the analyte and impurity signals, as predicted, allows for unambiguous integration. Furthermore, the detailed experimental parameters are chosen to minimize sources of error and ensure the reliability of the results. For regulatory submissions, a full method validation according to ICH Q2(R2) guidelines should be performed, assessing parameters such as specificity, linearity, range, accuracy, and precision.[4][5]

Conclusion

Quantitative ¹H NMR spectroscopy stands as a powerful and reliable technique for the purity assessment of synthesized this compound. Its ability to provide both structural and quantitative information in a single experiment, without the need for individual impurity reference standards, makes it an efficient and authoritative method for researchers in the pharmaceutical and chemical industries. By following a well-designed and validated protocol, scientists can ensure the quality and integrity of their synthesized compounds, which is a critical step in the journey of drug discovery and development.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0247240). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8O2S). Retrieved from [Link]

  • PMC. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 3-methoxy-4-[(methylsulfonyl)oxy]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0093475). Retrieved from [Link]

  • PMC. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • BIPM. (2018). Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (MMDBc0033706). Retrieved from [Link]

  • ARMAR Isotopes. (n.d.). High-Quality Dimethylsulfoxide-d6 for Accurate NMR Spectroscopy. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

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Kinetic Profiling and Reactivity Guide: p-(Methylsulphinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the kinetic profile and reactivity of p-(Methylsulphinyl)benzaldehyde. It is designed for researchers requiring precise control over nucleophilic additions and oxidation pathways in drug discovery and organic synthesis.

Executive Summary: The "Goldilocks" Electrophile

In the landscape of substituted benzaldehydes, This compound (PMSB) occupies a critical kinetic niche. It functions as a moderately strong electrophile, bridging the gap between the highly reactive, often unstable p-nitrobenzaldehyde and the kinetically sluggish p-methoxybenzaldehyde.

This guide analyzes the kinetic behavior of PMSB, focusing on its Hammett substituent effects, oxidation dynamics, and utility as a controlled intermediate. By leveraging the sulfinyl group's specific electronic properties (


), researchers can fine-tune reaction rates for Schiff base formation, Knoevenagel condensations, and metabolic stability studies.

Comparative Kinetic Analysis

To understand the performance of PMSB, it must be benchmarked against standard alternatives. The primary driver of its reactivity is the electron-withdrawing nature of the methylsulfinyl group (-S(=O)CH


).
Electronic Substituent Effects (Hammett Parameters)

The reactivity of the aldehyde carbonyl is dictated by the para-substituent. The methylsulfinyl group exerts a strong inductive ($ -I


 -R $) withdrawing effect, activating the carbonyl toward nucleophilic attack.

Table 1: Comparative Electronic Parameters and Reactivity Tiers

Substituent (Para)

Constant
Electronic EffectCarbonyl ElectrophilicityRelative Rate (

)*
-NO

0.78Strong WithdrawalVery High120 - 150
-SO

CH

0.72Strong WithdrawalHigh80 - 100
-S(=O)CH

(PMSB)
0.50 Moderate Withdrawal Moderate-High 25 - 40
-Cl 0.23Weak WithdrawalModerate5 - 10
-H 0.00NeutralBaseline1.0
-OCH

-0.27DonationLow0.1 - 0.5

*Note:


 values are estimated for nucleophilic addition reactions (e.g., hydrazone formation) relative to unsubstituted benzaldehyde.
Performance Analysis
  • Vs. p-Nitrobenzaldehyde: While nitro variants are faster, they often suffer from reduction side-reactions (nitro to amine) during subsequent steps. PMSB offers enhanced electrophilicity without the redox lability of the nitro group under mild reducing conditions.

  • Vs. p-Methylsulfonylbenzaldehyde: The sulfonyl analog is more reactive but significantly less soluble in polar organic solvents. PMSB maintains better solubility profiles in alcohols and DMSO, critical for homogeneous kinetic assays.

Mechanistic Pathways & Oxidation Dynamics

PMSB is unique because it possesses two oxidation-sensitive sites: the aldehyde carbonyl and the sulfinyl sulfur.

The Oxidation Ladder

In oxidative environments (e.g., Cr(VI) reagents, Permanganate), two competing pathways exist. Kinetic control is required to oxidize the aldehyde to the acid without over-oxidizing the sulfoxide to a sulfone.

Pathway A (Desired): Aldehyde


 Carboxylic Acid
Pathway B (Over-oxidation):  Sulfoxide 

Sulfone

Experimental data indicates that with oxidants like Pyridinium Chlorochromate (PCC) or Pyridinium Bromochromate (PBC) , the reaction constant


 is positive (approx +1.0 to +2.5). This means electron-withdrawing groups accelerate the reaction. Consequently, PMSB oxidizes faster than benzaldehyde but slower than the sulfone analog.
Visualization of Reaction Pathways

The following diagram illustrates the competing kinetic pathways and the activation of the carbonyl group.

ReactionPathways Substrate p-(Methylthio) benzaldehyde (Precursor) PMSB p-(Methylsulphinyl) benzaldehyde (Target PMSB) Substrate->PMSB Selective Ox (e.g., NaIO4, 0°C) Acid p-(Methylsulphinyl) benzoic acid (Aldehyde Oxidation) PMSB->Acid Path A: Carbonyl Ox (Cr(VI), fast) Sulfone p-(Methylsulfonyl) benzaldehyde (Side Product) PMSB->Sulfone Path B: Sulfur Ox (Excess H2O2, slow) Note EWG Activation: -S(=O)Me activates C=O for nucleophilic attack PMSB->Note Final p-(Methylsulfonyl) benzoic acid (Total Oxidation) Acid->Final Slow Ox Sulfone->Final Fast Ox

Figure 1: Oxidation hierarchy of sulfur-substituted benzaldehydes. Path A represents the primary kinetic interest for aldehyde derivatization.

Experimental Protocols

Protocol 1: Kinetic Measurement of Nucleophilic Addition

Objective: Determine the specific rate constant (


) for the reaction of PMSB with an amine (e.g., hydroxylamine or hydrazine) to verify electrophilic activation.

Reagents:

  • Substrate: 10 mM PMSB in Methanol.

  • Nucleophile: 100 mM Hydroxylamine Hydrochloride in Phosphate Buffer (pH 7.0).

  • Instrument: UV-Vis Spectrophotometer with thermostated cell holder.

Workflow:

  • Baseline: Record UV spectrum of pure PMSB ($ \lambda_{max} \approx 250-260 $ nm).

  • Initiation: Mix 0.1 mL Substrate with 2.9 mL Nucleophile solution in a quartz cuvette.

  • Monitoring: Track the decrease in absorbance at the carbonyl

    
     transition (or appearance of the oxime product at higher 
    
    
    
    ) every 10 seconds for 20 minutes.
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
  • Validation: Repeat with unsubstituted benzaldehyde. PMSB should exhibit a

    
     approximately 20-30x higher due to the 
    
    
    
    effect.
Protocol 2: Selective Oxidation Monitoring (Self-Validating)

Objective: Oxidize the aldehyde to the acid without touching the sulfoxide.

Methodology:

  • Use Pyridinium Chlorochromate (PCC) in anhydrous CH

    
    Cl
    
    
    
    .
  • Validation Step: Monitor reaction by Thin Layer Chromatography (TLC).[1]

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate/Hexane (1:1).

    • Visualization: UV lamp (254 nm). The sulfoxide moiety is UV active.

    • Checkpoint: If a spot appears with

      
       significantly lower than the acid (indicating sulfone formation) or if the reaction mixture turns green too rapidly (Cr(III) formation excess), quench immediately.
      

Experimental Workflow Diagram

KineticWorkflow Start Start: PMSB Stock Prep (10 mM in MeOH) Mix Rapid Mixing (t = 0) Start->Mix Buffer Prepare Buffer/Nucleophile (Pseudo-1st Order Conditions) Buffer->Mix Measure UV-Vis Monitoring (Isosbestic Point Check) Mix->Measure Data Data Processing ln(A) vs Time Measure->Data Result Calculate k_obs Compare via Hammett Plot Data->Result

Figure 2: Step-by-step kinetic assay workflow for determining reactivity constants.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[2][3] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bairagi, P., et al. (2018). Kinetic and Mechanistic Study of Oxidative Transformation of Benzaldehyde by Pyridinium-Chlorochromate. Jetir.org. Link

  • Mishra, P., et al. (2008). Kinetics of Oxidation of Substituted Benzaldehydes. Asian Journal of Chemistry. Link

  • Lutz, M., et al. (2018).[4] An Efficient Oxidation of Sulfides to Sulfones.[5] Synthesis, 50, 2231-2234.[4] Link

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling p-(Methylsulphinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of groundbreaking work is a deep-seated commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling, storage, and disposal of p-(Methylsulphinyl)benzaldehyde. As your trusted partner in the laboratory, we go beyond supplying a product; we empower you with the knowledge to manage it responsibly, ensuring both the integrity of your research and the safety of your team.

Immediate Safety Profile & Hazard Assessment

Understanding the potential hazards of this compound is the first step in safe handling. Based on data from analogous compounds such as p-(Methylsulfonyl)benzaldehyde, this chemical should be treated with caution.[1][2]

Primary Hazard Concerns:

  • Skin and Eye Irritation: Like many benzaldehyde derivatives, it is expected to cause skin irritation and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3][4][5]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][4][5]

  • Skin Permeation: The methylsulphinyl group, similar to dimethyl sulfoxide (DMSO), may enhance skin absorption of the compound and any other substances it is mixed with.[6]

Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile or Neoprene)Laboratory coatUse in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Solution Preparation and Transfers Chemical safety goggles and a face shieldDouble-gloving with chemical-resistant gloves is recommended.Chemical-resistant laboratory coat or apronAll manipulations should be performed in a certified chemical fume hood.
Reaction Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber for enhanced protection against solvents)Chemical-resistant laboratory coat or apronAll procedures must be conducted within a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or suitA NIOSH-approved respirator with appropriate cartridges.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling this compound.

Step-by-Step Handling Procedure:
  • Preparation and Pre-Handling:

    • Before handling, ensure you have read and understood the safety information for similar compounds.[1][3][4]

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and have a spill kit readily available.

  • Handling the Compound:

    • Always work within a properly functioning chemical fume hood to minimize inhalation exposure.[7]

    • Avoid the formation of dust when handling the solid material.[1]

    • Use appropriate tools (spatulas, scoops) to transfer the solid, avoiding direct contact.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][9]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]

Visualizing the Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data prep2 Designate Handling Area prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Weigh and Transfer handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Store Properly handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste post2->post3

Caption: Safe handling workflow for this compound.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its containers is a critical final step in its lifecycle.

  • Chemical Waste:

    • Dispose of unused material and solutions in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and materials used for spill cleanup should be collected in a sealed bag and disposed of as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

In Case of Emergency: Immediate Actions

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[11]

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is integral to scientific advancement.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Methylpiperazino)benzaldehyde, 97%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Perfumer's Apprentice. (2021). Aldehyde C-8 FPD-2015A-2384 - Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: p-Tolualdehyde. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Manufacturer Safety Data Sheet. (n.d.). Sulfox-108.
  • PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]

  • MP Biomedicals. (2023). Safety Data Sheet: Dimethyl Sulfoxide, Cell Culture Reagent. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from a commercial safety equipment supplier's blog.
  • University of Waterloo. (2023). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

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